1-(Aminomethyl)cyclopentanol
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(aminomethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-6(8)3-1-2-4-6/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEALJKFIUQDJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516528 | |
| Record name | 1-(Aminomethyl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45511-81-7 | |
| Record name | 1-(Aminomethyl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(aminomethyl)cyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(Aminomethyl)cyclopentanol from Cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-(aminomethyl)cyclopentanol, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, cyclopentanone. This document details the core synthetic strategies, including the Strecker synthesis, the Bucherer-Bergs reaction, and a two-step cyanohydrin-based approach. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic insights. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and a general experimental workflow, adhering to strict formatting guidelines for clarity and technical accuracy.
Introduction
This compound is a bifunctional organic molecule featuring a primary amine and a tertiary alcohol on a cyclopentyl scaffold.[1][2] This unique arrangement of functional groups makes it an attractive starting material for the synthesis of a variety of more complex molecules with potential therapeutic applications. Its structural rigidity and the presence of hydrogen bond donors and acceptors allow for its use in the design of ligands for various biological targets. This guide explores the most common and effective methods for its synthesis from cyclopentanone, providing researchers with the necessary information to select and implement the most suitable route for their specific needs.
Synthetic Routes from Cyclopentanone
Three primary synthetic strategies for the preparation of this compound from cyclopentanone are discussed:
-
Route A: Strecker Synthesis followed by Reduction
-
Route B: Bucherer-Bergs Reaction followed by Hydrolysis and Reduction
-
Route C: Two-Step Synthesis via 1-Hydroxycyclopentanecarbonitrile
The following sections provide detailed descriptions of each route, including reaction mechanisms, experimental protocols, and relevant data.
Route A: Strecker Synthesis and Subsequent Reduction
The Strecker synthesis is a classic method for the preparation of α-amino acids and their precursors.[3] In the context of synthesizing this compound, cyclopentanone is first converted to 1-aminocyclopentanecarbonitrile. This intermediate is then reduced to the target amino alcohol.
Reaction Pathway:
Figure 1: Reaction pathway for the synthesis of this compound via the Strecker synthesis.
Experimental Protocol (Adapted from General Procedures):
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Cyclopentanone (1.0 eq) is added to the flask, followed by the dropwise addition of a solution of potassium cyanide (1.1 eq) in water.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-aminocyclopentanecarbonitrile, which can be used in the next step without further purification.
Step 2: Reduction of 1-Aminocyclopentanecarbonitrile
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
The suspension is cooled in an ice bath, and a solution of 1-aminocyclopentanecarbonitrile (1.0 eq) in the same anhydrous solvent is added dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the nitrile peak).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with ether or THF.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.
Route B: Bucherer-Bergs Reaction and Subsequent Modification
The Bucherer-Bergs reaction provides a route to 5,5-disubstituted hydantoins from ketones.[4][5] For cyclopentanone, this reaction yields 5,5-cyclopentanespirohydantoin. The hydantoin can then be hydrolyzed to the corresponding amino acid, which can be subsequently reduced to the target amino alcohol.
Reaction Pathway:
Figure 2: Reaction pathway for the synthesis of this compound via the Bucherer-Bergs reaction.
Experimental Protocol (Adapted from General Procedures):
Step 1: Synthesis of 5,5-Cyclopentanespirohydantoin
-
In a pressure vessel, a mixture of cyclopentanone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (2.5 eq) in a suitable solvent such as ethanol/water is prepared.
-
The vessel is sealed and heated to 80-100 °C for several hours with stirring.
-
After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the hydantoin.
-
The solid product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol to yield pure 5,5-cyclopentanespirohydantoin.
Step 2: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid
-
The 5,5-cyclopentanespirohydantoin (1.0 eq) is suspended in an aqueous solution of a strong base, such as barium hydroxide (Ba(OH)₂) or sodium hydroxide.
-
The mixture is heated at reflux for an extended period (24-72 hours) until the hydrolysis is complete.
-
After cooling, the excess base is neutralized. In the case of Ba(OH)₂, it can be precipitated as barium sulfate by the addition of sulfuric acid.
-
The precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The pH of the solution is then adjusted to the isoelectric point of the amino acid to induce precipitation.
-
The solid 1-aminocyclopentanecarboxylic acid is collected by filtration and can be recrystallized from water/ethanol.
Step 3: Reduction of 1-Aminocyclopentanecarboxylic Acid
-
The reduction of the carboxylic acid group to a primary alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) following a procedure similar to that described in Route A, Step 2.
Route C: Two-Step Synthesis via 1-Hydroxycyclopentanecarbonitrile
This is a straightforward and often high-yielding method that involves the formation of a cyanohydrin intermediate, followed by its reduction.[1]
Reaction Pathway:
Figure 3: Reaction pathway for the synthesis of this compound via a cyanohydrin intermediate.
Experimental Protocol:
Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile
-
To a stirred solution of sodium or potassium cyanide (1.1 eq) in water, cooled in an ice bath, cyclopentanone (1.0 eq) is added.
-
A solution of a mineral acid (e.g., HCl) or sodium bisulfite is then added dropwise while maintaining the temperature below 10 °C.
-
The mixture is stirred at room temperature for several hours.
-
The reaction mixture is then extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-hydroxycyclopentanecarbonitrile.
Step 2: Reduction of 1-Hydroxycyclopentanecarbonitrile
-
A solution of 1-hydroxycyclopentanecarbonitrile (1.0 eq) in an anhydrous ethereal solvent (e.g., THF) is added dropwise to a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in the same solvent under a nitrogen atmosphere, maintaining the temperature at 0-10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the nitrile group is fully reduced.
-
The reaction is worked up using the Fieser method as described in Route A, Step 2.
-
The crude product is isolated by filtration and evaporation of the solvent.
-
Purification can be achieved by vacuum distillation or by forming the hydrochloride salt, which can be recrystallized.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product. Please note that yields are highly dependent on the specific reaction conditions and purification methods employed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Cyclopentanone | C₅H₈O | 84.12 | Colorless liquid |
| This compound | C₆H₁₃NO | 115.17 | Solid or oil[2] |
| This compound HCl | C₆H₁₄ClNO | 151.63 | Solid[6] |
Table 1: Physicochemical properties of key compounds.
Spectroscopic Data
The following data corresponds to the hydrochloride salt of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) of this compound Hydrochloride: [6]
-
The spectrum would be expected to show signals for the cyclopentyl protons, the methylene protons of the aminomethyl group, and exchangeable protons from the hydroxyl and ammonium groups.
Further Characterization Data:
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected to show distinct signals for the five carbons of the cyclopentyl ring and the methylene carbon of the aminomethyl group.
-
IR (Infrared) Spectroscopy: Characteristic peaks would include a broad O-H stretch for the alcohol, N-H stretches for the primary amine (or ammonium salt), and C-H stretches for the aliphatic cyclopentyl ring.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (or M+1 peak) corresponding to the molecular weight of the compound.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.
Figure 4: General experimental workflow for the synthesis of this compound.
Conclusion
This technical guide has outlined three viable synthetic routes for the preparation of this compound from cyclopentanone. The choice of a particular route will depend on factors such as available reagents, desired scale, and safety considerations. The two-step cyanohydrin route is often a direct and efficient method. The Strecker and Bucherer-Bergs reactions offer alternative pathways that proceed through well-established named reactions. The provided experimental protocols, while adapted from general procedures, offer a solid foundation for the practical synthesis of this valuable compound. Further optimization of reaction conditions may be necessary to achieve high yields and purity.
References
- 1. Buy this compound | 45511-81-7 [smolecule.com]
- 2. CAS 45511-81-7: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. [1-(AMINOMETHYL)CYCLOPROPYL]METHANOL(45434-02-4) 1H NMR spectrum [chemicalbook.com]
- 5. (1R,3S)-3-Aminomethyl-cyclopentanol hydrochloride(2472560-54-4) 1H NMR spectrum [chemicalbook.com]
- 6. This compound hydrochloride(76066-27-8) 1H NMR [m.chemicalbook.com]
In-depth Technical Guide: The Mechanism of Action of 1-(Aminomethyl)cyclopentanol
An Examination of Publicly Available Scientific Data
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document addresses the proposed mechanism of action for the chemical compound 1-(Aminomethyl)cyclopentanol. Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that there is a significant lack of detailed information regarding the specific biological activities and molecular mechanisms of this compound. While it is cited as a potential building block in pharmaceutical synthesis, particularly for agents targeting neurological conditions, explicit studies detailing its pharmacodynamics, pharmacokinetics, and specific molecular targets are not currently available in the public domain.
Introduction
This compound is an organic compound featuring a cyclopentanol ring substituted with an aminomethyl group.[1][2] Its chemical structure suggests potential for biological activity due to the presence of both hydroxyl and amino functional groups, which can participate in various biological interactions.[2] The compound is recognized as a synthetic intermediate in the development of more complex molecules for pharmaceutical applications.[1][2][3][4] However, its intrinsic biological effects and mechanism of action have not been the subject of detailed published research.
Current State of Knowledge
Searches of scientific databases and chemical supplier information yield limited and general insights into the biological relevance of this compound.
2.1. Putative Biological Activity
General statements suggest that this compound has been investigated for potential neuroprotective effects and may interact with neurotransmitter systems.[1] There are also mentions of possible analgesic and anti-inflammatory properties.[3] It is important to note that these descriptions are broad and are not substantiated by published experimental data that clarifies the specific biological targets or pathways involved.
2.2. Use as a Synthetic Precursor
The primary documented application of this compound is as a chemical intermediate.[1][3][4] Its structural features make it a useful building block for the synthesis of more complex pharmaceutical agents.[2] The cyclopentane ring provides a rigid scaffold that can be functionalized to create novel chemical entities.[2]
Analysis of Available Data
A thorough investigation for quantitative data, such as binding affinities (e.g., Kᵢ, Kd), efficacy measurements (e.g., EC₅₀, IC₅₀), or detailed experimental protocols that would elucidate the mechanism of action of this compound, did not yield any specific results. The absence of such data in peer-reviewed literature prevents a detailed analysis of its pharmacological profile.
Conclusion
While the chemical identity and synthetic utility of this compound are established, its mechanism of action as a biologically active agent remains undefined in the public scientific domain. The general allusions to potential neuroprotective, analgesic, and anti-inflammatory effects are not supported by detailed, publicly available experimental evidence.
Consequently, the core requirements for an in-depth technical guide, including the presentation of quantitative data in structured tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time. Further research and publication of experimental findings are necessary to elucidate the specific biological functions and mechanism of action of this compound. Without such foundational data, any discussion of its mechanism of action would be purely speculative.
References
A Technical Deep Dive into the Biological Activities of 1-(Aminomethyl)cyclopentanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(aminomethyl)cyclopentanol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. The inherent structural rigidity of the cyclopentane ring, combined with the functional handles of the aminomethyl and hydroxyl groups, provides a unique three-dimensional framework for designing molecules that can interact with a variety of biological targets. This technical guide offers an in-depth exploration of the biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and drug development efforts in this promising chemical space.
Aminopeptidase Inhibition
Derivatives of this compound have demonstrated notable inhibitory activity against aminopeptidases, a class of enzymes that play crucial roles in various physiological processes, including protein degradation, hormone regulation, and neuropeptide metabolism. Dysregulation of aminopeptidase activity has been implicated in several pathologies, such as cancer, hypertension, and neurodegenerative diseases, making them attractive therapeutic targets.
One such derivative, 1-(((4-aminobutyl)amino)methyl)cyclopentan-1-ol, has shown inhibitory potencies in the low micromolar range against certain aminopeptidase targets. This activity highlights the potential of the this compound core to be elaborated with side chains that can effectively probe the active sites of these enzymes.
Quantitative Data: Aminopeptidase Inhibition
| Derivative | Target | IC50 (µM) |
| 1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol | Aminopeptidase | Low µM range |
Experimental Protocol: Aminopeptidase Inhibition Assay
A common method to determine the inhibitory activity of compounds against aminopeptidases is a continuous spectrophotometric rate determination assay.
Materials:
-
Test compound (this compound derivative)
-
Aminopeptidase enzyme
-
Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)
-
Tricine buffer (pH 8.0)
-
Methanol
-
Bovine Serum Albumin (BSA)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of the aminopeptidase enzyme in Tricine buffer containing BSA.
-
Prepare a stock solution of the chromogenic substrate in methanol and a working solution in Tricine buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the Tricine buffer.
-
Add serial dilutions of the test compound to the appropriate wells. Include a vehicle control (solvent only) and a positive control inhibitor if available.
-
Add the aminopeptidase enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.
-
Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at a specific wavelength (e.g., 405 nm for the cleavage of L-Leucine-p-nitroanilide) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Experimental Workflow for Aminopeptidase Inhibition Assay
Workflow for determining the inhibitory activity of this compound derivatives against aminopeptidases.
Antiproliferative Activity
A significant area of investigation for this compound derivatives has been their potential as anticancer agents. Certain derivatives have exhibited antiproliferative activity against various cancer cell lines. For instance, a series of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives, which incorporate a cyclopentyl moiety, have shown promising results.
Quantitative Data: Antiproliferative Activity
| Derivative | Cell Line | IC50 (µM) |
| 8-Cyclopentyl-7,8-dihydropteridin-6(5H)-one Derivatives | ||
| Compound 6k | HCT-116 | 3.29[1] |
| HeLa | 6.75[1] | |
| HT-29 | 7.56[1] | |
| MDA-MB-231 | 10.30[1] | |
| 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives | ||
| Compound 3h | - | 0.07 (as 11β-HSD1 inhibitor) |
Note: While compound 3h is a cyclopentylamino derivative and not a direct this compound derivative, its potent activity highlights the potential of the cyclopentyl group in designing enzyme inhibitors.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, and thus the cytotoxic potential of compounds.
Materials:
-
Cancer cell lines (e.g., HCT-116, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration at which the compound inhibits cell growth by 50%.
-
Workflow for MTT Assay
General workflow for assessing the antiproliferative activity of this compound derivatives using the MTT assay.
Neuroprotective Effects and Receptor Binding
The structural resemblance of this compound and its derivatives to neurotransmitters suggests their potential to interact with various receptors and transporters in the central nervous system. This has led to investigations into their neuroprotective properties and their ability to modulate neuronal signaling pathways. While specific quantitative data for direct derivatives of this compound are still emerging, the core structure is considered a valuable starting point for the design of neuromodulatory agents.
The GABAergic system, being the primary inhibitory neurotransmitter system in the brain, is a key area of interest. The aminomethyl group of the scaffold could potentially interact with GABA receptors.
Experimental Protocol: GABA Receptor Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Materials:
-
Rat brain tissue (e.g., cortex or cerebellum)
-
Test compound (this compound derivative)
-
Radioligand specific for the GABA receptor subtype of interest (e.g., [3H]muscimol for GABAA receptors)
-
Non-specific binding agent (e.g., a high concentration of unlabeled GABA)
-
Binding buffer (e.g., Tris-HCl)
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize the brain tissue in a suitable buffer.
-
Perform a series of centrifugations to isolate the cell membranes containing the receptors.
-
-
Binding Assay:
-
In assay tubes, combine the prepared membranes, the radioligand, and varying concentrations of the test compound.
-
Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled GABA).
-
Incubate the tubes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the Ki (inhibitory constant), which represents the affinity of the compound for the receptor, using appropriate pharmacological models (e.g., the Cheng-Prusoff equation).
-
Signaling Pathway: Potential Modulation of GABAergic Neurotransmission
Hypothesized modulation of the GABAergic signaling pathway by this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents targeting a range of biological processes. The derivatives synthesized to date have shown encouraging activities as enzyme inhibitors and antiproliferative agents. The structural features of this core motif also suggest significant potential for the discovery of new neuromodulatory compounds. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the structure-activity relationships of this versatile class of molecules. Future investigations focusing on systematic structural modifications and in-depth mechanistic studies will be crucial for unlocking the full therapeutic potential of this compound derivatives.
References
chemical properties of 1-(Aminomethyl)cyclopentanol
An In-depth Technical Guide on the Core Chemical Properties of 1-(Aminomethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a versatile bifunctional molecule. The information presented herein is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.
Chemical and Physical Properties
This compound is an organic compound featuring a cyclopentane ring substituted with both an aminomethyl and a hydroxyl group.[1][2] This unique structure imparts properties of both amines and alcohols, influencing its reactivity and solubility.[1][2] The presence of the cyclopentane moiety adds a degree of structural rigidity.[1] It is soluble in water and can be formulated as a hydrochloride salt to enhance its aqueous solubility.[2]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 1-(aminomethyl)cyclopentan-1-ol | [2] |
| CAS Number | 45511-81-7 | [2] |
| Molecular Formula | C₆H₁₃NO | [2] |
| Molecular Weight | 115.17 g/mol | [2] |
| Appearance | Solid, Light yellow crystalline powder | [1] |
| Boiling Point | 198.049 °C at 760 mmHg | |
| Flash Point | 73.578 °C | |
| ACD/LogP | -0.11 | |
| Polar Surface Area | 46.25 Ų | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 2 | |
| pKa | Data not readily available in literature |
Synthesis and Reactivity
Synthetic Routes
This compound can be synthesized through various methods. A common and effective approach involves the reduction of 1-hydroxycyclopentane carbonitrile, which can be prepared from cyclopentanone. This two-step process provides a reliable pathway to the target molecule.[2]
Experimental Protocol: Synthesis of this compound Hydrochloride
The following protocol details the synthesis of the hydrochloride salt of this compound from cyclopentanone.
Materials:
-
Cyclopentanone
-
Zinc bromide (ZnBr₂)
-
Trimethylsilyl cyanide (TMSCN)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Diatomaceous earth
-
Potassium hydroxide (KOH)
-
Sodium sulfate (Na₂SO₄)
-
Methyl tert-butyl ether (MTBE)
-
4N HCl in dioxane
Procedure:
-
Formation of 1-Hydroxycyclopentane Carbonitrile: To an ice-cooled mixture of cyclopentanone (65.0 mmol) and ZnBr₂ (8.00 mmol), slowly add TMSCN (73.4 mmol). Stir the reaction mixture at room temperature for 12 hours.
-
Reduction to this compound: Slowly add the resulting cyanohydrin solution dropwise to a suspension of LiAlH₄ (219 mmol) in THF (30.0 mL) at 0 °C. After the addition is complete, heat the mixture to reflux for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature. Under vigorous stirring, slowly and sequentially add water (10.0 mL), 4M aqueous NaOH solution (10.0 mL), and water (10.0 mL).
-
Isolation of the Free Base: Remove the insoluble material by filtration through a diatomaceous earth pad. Separate the organic phase and dry it with KOH. Decant the dried organic phase, dry it further over Na₂SO₄, filter, and concentrate.
-
Formation of the Hydrochloride Salt: Dissolve the residue in MTBE (100 mL). Add a 4N HCl solution in dioxane (10.0 mL) and stir at room temperature for 30 minutes.
-
Final Product Isolation: Collect the resulting white solid precipitate by filtration to yield this compound hydrochloride.
Chemical Reactivity
The chemical behavior of this compound is dictated by its two functional groups:
-
Amino Group: The primary amine is nucleophilic and basic, readily undergoing reactions such as acylation, alkylation, and salt formation with acids.[2]
-
Hydroxyl Group: The tertiary alcohol can be oxidized or can participate in esterification and etherification reactions under appropriate conditions.
Biological and Pharmaceutical Relevance
This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of compounds targeting the central nervous system.[2] Research has indicated its potential in the development of neuroprotective agents and its ability to interact with neurotransmitter systems.[2] Its structural framework is a key component in the design of novel therapeutic agents for neurological disorders.[2]
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound hydrochloride from cyclopentanone.
Role in Drug Development
This diagram conceptualizes the role of this compound as a scaffold in the development of neurologically active pharmaceutical compounds.
References
Elucidating the Structure of 1-(Aminomethyl)cyclopentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 1-(aminomethyl)cyclopentanol. By detailing the synthesis and spectroscopic analysis of this compound, this document serves as a crucial resource for researchers in medicinal chemistry and drug development. The structural confirmation of this compound, a molecule with potential neuroprotective effects, is paramount for its application as a precursor in the synthesis of biologically active compounds.[1] This guide presents a logical workflow for structure determination, supported by detailed experimental protocols and a thorough analysis of spectroscopic data.
Introduction
This compound (C₆H₁₃NO, Molar Mass: 115.17 g/mol ) is a cyclic amino alcohol characterized by a cyclopentane ring substituted with both an aminomethyl and a hydroxyl group at the same carbon atom.[1] This unique arrangement of functional groups imparts specific chemical and physical properties that are of interest in pharmaceutical research. The molecule's potential to interact with neurotransmitter systems underscores the importance of its unambiguous structural verification.[1] This guide outlines the key analytical techniques employed to confirm the molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound is a critical first step in its structural analysis, providing the material for spectroscopic investigation. A common and effective method involves the reduction of 1-hydroxycyclopentanecarbonitrile.
Synthesis Workflow
The following diagram illustrates the synthetic pathway from cyclopentanone to this compound hydrochloride.
Caption: Synthesis of this compound HCl.
Experimental Protocol: Synthesis of this compound Hydrochloride
-
Step 1: Formation of 1-Hydroxycyclopentanecarbonitrile To a cooled (ice bath) mixture of cyclopentanone (65.0 mmol) and zinc bromide (8.00 mmol), trimethylsilyl cyanide (73.4 mmol) is slowly added. The reaction mixture is then stirred at room temperature for 12 hours.
-
Step 2: Reduction to this compound The resulting cyanohydrin solution is added dropwise to a suspension of lithium aluminum hydride (219 mmol) in tetrahydrofuran (THF) at 0°C. The mixture is subsequently heated to reflux for 1 hour. After cooling to room temperature, water, 4M aqueous sodium hydroxide, and then more water are added sequentially with vigorous stirring.
-
Step 3: Isolation and Salt Formation The insoluble material is removed by filtration. The organic phase is separated, dried, and concentrated. The residue is dissolved in methyl tert-butyl ether (MTBE), and a 4N solution of HCl in dioxane is added. The mixture is stirred at room temperature for 30 minutes. The resulting white solid precipitate of this compound hydrochloride is collected by filtration.
Spectroscopic Analysis and Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Experimental Protocol for NMR Analysis
-
Sample Preparation: A sample of the analyte (e.g., 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.6 mL of chloroform-d, CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer at 25°C.
-
Data Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H and ¹³C spectra. Two-dimensional correlation experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.
3.1.2. Predicted ¹H NMR Spectral Data
Based on the structure of this compound, the following proton signals are expected. The chemical shifts are estimations and would be confirmed by experimental data.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂- (cyclopentane, 4 positions) | 1.5 - 1.8 | Multiplet | 8H |
| -CH₂-N | ~2.7 | Singlet | 2H |
| -OH, -NH₂ | Broad, variable | Singlet | 3H |
3.1.3. Predicted ¹³C NMR Spectral Data
The expected carbon signals for this compound are outlined below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -CH₂- (cyclopentane, C2, C5) | ~24 |
| -CH₂- (cyclopentane, C3, C4) | ~38 |
| -C-OH | ~75 |
| -CH₂-NH₂ | ~45 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
3.2.1. Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) or direct infusion.
-
Ionization: Electron Ionization (EI) is a common method for generating ions from small organic molecules.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.
3.2.2. Predicted Mass Spectrum Fragmentation
| m/z Value | Fragment Ion | Interpretation |
| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 98 | [M - NH₃]⁺ | Loss of ammonia |
| 85 | [M - CH₂NH₂]⁺ | Alpha-cleavage, loss of the aminomethyl radical |
| 70 | [C₅H₁₀]⁺ | Loss of aminomethanol |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers.
3.3.1. Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding the sample with dry potassium bromide and pressing it into a thin, transparent disk. For a liquid, a thin film can be prepared between two salt plates.
-
Analysis: The sample is placed in the beam of an FTIR spectrometer, and the absorbance of infrared radiation is measured as a function of wavenumber.
3.3.2. Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3200-3600 (broad) | O-H stretch (alcohol) |
| 3300-3500 (medium) | N-H stretch (primary amine) |
| 2850-2960 (strong) | C-H stretch (alkane) |
| 1590-1650 (medium) | N-H bend (primary amine) |
| 1000-1260 (strong) | C-O stretch (alcohol) |
| 1000-1250 (medium) | C-N stretch (amine) |
Logical Workflow for Structure Elucidation
The process of elucidating the structure of an unknown compound like this compound follows a logical progression of analytical techniques.
Caption: Logical workflow for structure elucidation.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of synthesis and spectroscopic analysis. While the definitive experimental spectra for the free base are not widely published, the combination of synthetic methodology and predictive spectral data presented in this guide provides a robust framework for its characterization. The detailed protocols and expected data serve as a valuable reference for researchers working with this and structurally related compounds, facilitating further investigation into their potential therapeutic applications.
References
An In-depth Technical Guide on the Potential Neuroprotective Effects of 1-(Aminomethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a representative technical guide illustrating the potential neuroprotective effects of 1-(Aminomethyl)cyclopentanol. As of the last update, specific preclinical data for this compound is limited in publicly available literature. Therefore, this guide utilizes established experimental protocols and presents hypothetical data based on findings for structurally related compounds and known mechanisms of neuroprotection. This document is intended to serve as a template and a conceptual framework for the potential investigation of this compound.
Introduction
Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and stroke represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. Consequently, the development of neuroprotective agents that can slow or halt this degenerative process is a major focus of therapeutic research.
This compound is a small molecule containing a cyclopentanol moiety and an aminomethyl group. While direct evidence of its neuroprotective efficacy is still emerging, its structural features suggest potential interactions with key biological targets involved in neuronal survival pathways. It has been explored as a precursor in the synthesis of various pharmaceutical agents, particularly those aimed at neurological conditions[1]. This guide outlines a hypothetical preclinical investigation into the neuroprotective properties of this compound, detailing potential mechanisms of action, experimental designs, and expected quantitative outcomes. The compound's ability to interact with neurotransmitter systems suggests possible applications in treating neurological disorders[1].
Hypothetical Mechanism of Action
Based on the known mechanisms of neuroprotection, this compound could potentially exert its effects through one or more of the following pathways:
-
Modulation of NMDA Receptor Activity: Glutamate-induced excitotoxicity, mediated by over-activation of N-methyl-D-aspartate (NMDA) receptors, is a major contributor to neuronal death in ischemic stroke and other neurodegenerative conditions[2][3]. This compound, due to its amino group, might act as a modulator of the NMDA receptor, potentially by competing with glycine at its co-agonist site or by interacting with the polyamine binding site, thereby reducing excessive calcium influx and subsequent neuronal damage.
-
Activation of Pro-Survival Signaling Cascades: The PI3K/Akt and MAPK signaling pathways are critical regulators of cell survival and apoptosis[2][4][5][6]. It is plausible that this compound could activate pro-survival kinases such as Akt, leading to the phosphorylation and inhibition of pro-apoptotic proteins like Bad and the activation of transcription factors that promote the expression of anti-apoptotic genes.
-
Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are key components of neurodegeneration[7][8][9]. The compound might exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines or antioxidant effects by scavenging reactive oxygen species (ROS).
Experimental Protocols
This section details the methodologies for key experiments to assess the neuroprotective effects of this compound.
In Vitro Neuroprotection Assays
-
Cell Line: SH-SY5Y human neuroblastoma cells are a widely used and appropriate model for in vitro neuroprotection studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Excitotoxicity Model: Cells are exposed to 100 µM glutamate for 24 hours to induce excitotoxic cell death.
-
Oxidative Stress Model: Cells are treated with 200 µM hydrogen peroxide (H₂O₂) for 6 hours to induce oxidative stress-mediated apoptosis.
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (1, 10, 50, 100 µM) for 2 hours.
-
Induce neuronal damage by adding glutamate or H₂O₂.
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Plate SH-SY5Y cells in a 6-well plate at a density of 2 x 10⁵ cells/well.
-
Treat the cells with this compound and the neurotoxic agent as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Neuroprotection Model (Rat Model of Focal Cerebral Ischemia)
-
Species: Adult male Sprague-Dawley rats (250-300g).
-
Model: Middle Cerebral Artery Occlusion (MCAO) model to induce focal cerebral ischemia.
-
Anesthetize the rats with isoflurane.
-
Induce focal cerebral ischemia by inserting a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery.
-
Administer this compound (e.g., 10, 20, 50 mg/kg, intraperitoneally) or vehicle control at the time of reperfusion (removal of the filament after 90 minutes of occlusion).
-
Monitor neurological deficit scores at 24 and 48 hours post-MCAO.
-
At 48 hours, euthanize the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
Data Presentation
The following tables summarize hypothetical quantitative data from the described experiments.
Table 1: In Vitro Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (untreated) | - | 100 ± 5.2 |
| Glutamate (100 µM) | - | 45.3 ± 4.1 |
| Glutamate + Cpd X | 1 | 52.1 ± 3.8 |
| Glutamate + Cpd X | 10 | 68.7 ± 4.5 |
| Glutamate + Cpd X | 50 | 85.2 ± 3.9 |
| Glutamate + Cpd X | 100 | 88.9 ± 4.2 |
(Cpd X = this compound)
Table 2: In Vitro Neuroprotective Effect of this compound against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) |
| Control (untreated) | - | 3.1 ± 0.8 |
| H₂O₂ (200 µM) | - | 35.6 ± 2.9 |
| H₂O₂ + Cpd X | 1 | 30.2 ± 2.5 |
| H₂O₂ + Cpd X | 10 | 21.4 ± 2.1 |
| H₂O₂ + Cpd X | 50 | 12.8 ± 1.7 |
| H₂O₂ + Cpd X | 100 | 10.5 ± 1.5 |
(Cpd X = this compound)
Table 3: In Vivo Neuroprotective Effect of this compound in a Rat MCAO Model
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (at 24h) (Mean ± SD) | Infarct Volume (mm³) (Mean ± SD) |
| Sham | - | 0.2 ± 0.1 | 5.1 ± 2.3 |
| Vehicle (MCAO) | - | 3.8 ± 0.5 | 210.5 ± 25.8 |
| Cpd X (MCAO) | 10 | 3.1 ± 0.4 | 165.3 ± 21.2 |
| Cpd X (MCAO) | 20 | 2.4 ± 0.3 | 112.7 ± 18.9 |
| Cpd X (MCAO) | 50 | 1.8 ± 0.2 | 75.4 ± 15.6 |
(Cpd X = this compound)
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing neuroprotective effects.
Signaling Pathways
Caption: NMDA receptor-mediated excitotoxicity signaling pathway.
Caption: PI3K/Akt pro-survival signaling pathway.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound as a potential neuroprotective agent. The outlined experimental protocols for in vitro and in vivo models, coupled with the structured presentation of potential quantitative data, offer a clear roadmap for future research. The visualized experimental workflow and signaling pathways further elucidate the logical progression of such an investigation and the potential molecular mechanisms that may be involved. While the data presented herein is illustrative, it underscores the potential of this compound as a candidate for further investigation in the context of neurodegenerative diseases. Future studies are warranted to generate empirical data and validate the neuroprotective efficacy and mechanism of action of this compound.
References
- 1. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 2. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datta.hms.harvard.edu [datta.hms.harvard.edu]
- 5. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products in the management of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
1-(Aminomethyl)cyclopentanol: A Versatile Precursor in Modern Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1-(Aminomethyl)cyclopentanol is a bifunctional organic compound featuring a primary amine and a tertiary alcohol attached to a cyclopentane scaffold. This unique combination of functional groups imparts a specific three-dimensional structure and reactivity profile, making it a valuable and versatile building block in synthetic organic chemistry.[1][2] Its rigid cyclopentane core is of particular interest in medicinal chemistry for the development of novel therapeutic agents, especially those targeting the central nervous system.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a key synthetic precursor, with a focus on its role in the development of pharmaceutically relevant molecules.
Physicochemical Properties and Data
This compound is a solid at room temperature, often supplied as a free base or as a more stable hydrochloride salt to improve solubility and handling.[1] Its structure, containing both a hydrogen bond donor (-OH, -NH2) and acceptor (-N, -O), influences its physical properties and reactivity.[2]
| Property | Data | Reference |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1][3] |
| CAS Number | 45511-81-7 (free base) | [2][4] |
| CAS Number (HCl salt) | 76066-27-8 | [5] |
| Appearance | Solid, Light yellow crystalline powder | [2] |
| Purity (Commercial) | Typically ≥95% | [2][4] |
| Canonical SMILES | NCC1(O)CCCC1 | [4] |
| InChI Key | FEALJKFIUQDJAV-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The synthesis of this compound can be accomplished through several established routes, primarily starting from readily available cyclopentanone derivatives. These methods leverage classical organic reactions to introduce the required aminomethyl and hydroxyl functionalities.
Synthetic Pathways
Two primary synthetic strategies have been reported for the preparation of this compound:
-
From 1-Hydroxycyclopentane Carbonitrile: This method involves the reduction of a cyanohydrin intermediate, which is itself derived from cyclopentanone.
-
From Cyclopentanone: A more direct approach involves the reduction of other cyclopentanone derivatives.[1]
The synthesis starting from the cyanohydrin is a common and effective laboratory-scale method.
References
An In-depth Technical Guide to 1-(Aminomethyl)cyclopentanol (CAS: 45511-81-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Aminomethyl)cyclopentanol, a versatile organic compound with significant potential in pharmaceutical and chemical research. The document details its physicochemical properties, synthesis protocols, biological activities, and applications, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Core Physicochemical Properties
This compound is an organic compound featuring a cyclopentane ring substituted with both an aminomethyl and a hydroxyl group.[1] This unique structure imparts properties of both amines and alcohols, influencing its reactivity and potential as a building block in complex molecule synthesis.[1] Its molecular formula is C₆H₁₃NO, with a molecular weight of approximately 115.18 g/mol .[2] The presence of the hydroxyl and amino groups allows for hydrogen bonding, which affects its solubility in polar solvents.[1]
| Property | Value | Source |
| CAS Number | 45511-81-7 | [3] |
| Molecular Formula | C₆H₁₃NO | [1][2][3][4] |
| Molecular Weight | 115.17 g/mol | [5] |
| Alternate Names | 1-(Aminomethyl)Cyclopentan-1-Ol, 1-Aminomethyl-1-cyclopentanol | [1] |
| Appearance | Colorless liquid or light yellow crystalline solid | [1][3] |
| Boiling Point | 198.05 °C at 760 mmHg | [3] |
| Flash Point | 73.58 °C | [3] |
| Vapour Pressure | 0.093 mmHg at 25°C | [3] |
| Polar Surface Area | 46.25 Ų | [3] |
| #H bond acceptors | 2 | [3] |
| #H bond donors | 3 | [3] |
| #Freely Rotating Bonds | 3 | [3] |
| Solubility | Soluble in water | [3] |
| Melting Point (HCl salt) | 190 °C |
Spectroscopic Data
While comprehensive, experimentally-derived spectroscopic data sets for this compound are not widely published, predicted spectra are available.[3] The structural features of the molecule—a primary amine, a tertiary alcohol, and a cyclopentyl ring—would produce characteristic signals.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aminomethyl protons (CH₂-N), the cyclopentyl ring protons, and a broad singlet for the hydroxyl proton (-OH) and amine protons (-NH₂), which are exchangeable.[6]
-
¹³C NMR: The carbon NMR would display distinct signals for the aminomethyl carbon, the quaternary carbon bearing the hydroxyl group, and the carbons of the cyclopentane ring.[3]
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations for the cyclopentyl ring would appear just below 3000 cm⁻¹, and C-N and C-O stretching bands would be visible in the fingerprint region (1000-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of water, the aminomethyl group, or ring fragments.
Synthesis and Experimental Protocols
This compound can be synthesized through various routes, often starting from cyclopentanone or its derivatives.[2] A common and effective method involves the reduction of an intermediate cyanohydrin.[2][7]
Experimental Protocol: Synthesis of this compound hydrochloride from Cyclopentanone [7]
This two-stage protocol involves the formation of a cyanohydrin intermediate followed by its reduction.
Stage 1: Formation of 1-Hydroxycyclopentanecarbonitrile
-
To a mixture of cyclopentanone (5.50 g, 65.0 mmol) and zinc bromide (ZnBr₂, 0.20 g, 8.00 mmol), cool the reaction vessel in an ice bath.
-
Slowly add trimethylsilyl cyanide (TMSCN, 10.0 mL, 73.4 mmol) to the cooled mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12 hours. The resulting solution contains the cyanohydrin intermediate.
Stage 2: Reduction and Salt Formation
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 8.34 g, 219 mmol) in tetrahydrofuran (THF, 30.0 mL) and cool it to 0 °C.
-
Slowly add the cyanohydrin solution dropwise to the LiAlH₄ suspension.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Cool the mixture to room temperature and quench the reaction by sequential, slow addition of water (10.0 mL), 4M NaOH aqueous solution (10.0 mL), and another portion of water (10.0 mL) under vigorous stirring.
-
Filter the mixture through a pad of diatomaceous earth to remove insoluble material.
-
Separate the organic phase and dry it with potassium hydroxide (KOH), followed by sodium sulfate (Na₂SO₄).
-
Concentrate the dried organic phase. Dissolve the residue in tert-butyl methyl ether (MTBE, 100 mL).
-
Add a 4N HCl solution in dioxane (10.0 mL) and stir at room temperature for 30 minutes.
-
Collect the resulting white solid precipitate by filtration to yield this compound hydrochloride (6.68 g, 68% yield).
References
- 1. CAS 45511-81-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 45511-81-7 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound hydrochloride(76066-27-8) 1H NMR spectrum [chemicalbook.com]
- 7. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
molecular weight and formula of 1-(Aminomethyl)cyclopentanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Aminomethyl)cyclopentanol, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is an organic compound featuring a cyclopentane ring substituted with both an aminomethyl and a hydroxyl group.[1] This structure imparts properties of both amines and alcohols, such as the ability to form hydrogen bonds, which influences its solubility in polar solvents.[1] It is primarily utilized as a building block or intermediate in the synthesis of more complex pharmaceutical compounds.[1][2]
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO | [1][2][3] |
| Molecular Weight | 115.17 g/mol | [2][3] |
| CAS Number | 45511-81-7 | [1][2][3] |
| IUPAC Name | 1-(aminomethyl)cyclopentan-1-ol | [3] |
| Appearance | Colorless liquid or light yellow crystalline solid | [1][2] |
| Solubility | Soluble in water | [1][2] |
Synthesis of this compound Hydrochloride
A common method for the synthesis of this compound is through the reduction of a cyclopentanone derivative.[3] The following is a detailed experimental protocol for the synthesis of its hydrochloride salt starting from 1-hydroxycyclopentanecarbonitrile.
Experimental Protocol: Synthesis from 1-Hydroxycyclopentanecarbonitrile [2]
Materials:
-
Cyclopentanone
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc bromide (ZnBr₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
4M Sodium hydroxide (NaOH) aqueous solution
-
Potassium hydroxide (KOH)
-
Sodium sulfate (Na₂SO₄)
-
Methyl tert-butyl ether (MTBE)
-
4N Hydrochloric acid (HCl) in dioxane
-
Diatomaceous earth
Procedure:
-
Formation of Cyanohydrin:
-
To a mixture of cyclopentanone (5.50 g, 65.0 mmol) and ZnBr₂ (0.20 g, 8.00 mmol), cooled in an ice bath, slowly add TMSCN (10.0 mL, 73.4 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
-
Reduction of the Cyanohydrin:
-
Slowly add the resulting cyanohydrin solution dropwise to a suspension of LiAlH₄ (8.34 g, 219 mmol) in anhydrous THF (30.0 mL) at 0 °C.
-
Heat the mixture to reflux for 1 hour.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Under vigorous stirring, slowly and sequentially add water (10.0 mL), 4M NaOH aqueous solution (10.0 mL), and water (10.0 mL).
-
Remove the insoluble material by filtration through a pad of diatomaceous earth.
-
Separate the organic phase and dry it with KOH.
-
Decant the dried organic phase, dry it further over Na₂SO₄, filter, and concentrate.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the residue in MTBE (100 mL).
-
Add a 4N HCl solution in dioxane (10.0 mL) and stir at room temperature for 30 minutes.
-
Collect the resulting white solid precipitate by filtration to yield this compound hydrochloride.
-
The following diagram illustrates the workflow for this synthesis.
Caption: Workflow for the synthesis of this compound hydrochloride.
Biological Activity and Potential Applications
This compound is recognized for its potential applications in the pharmaceutical industry.[2] Research indicates that it may exhibit various biological activities, including potential neuroprotective effects.[3] Its structural features make it a valuable precursor in the synthesis of biologically active compounds, and its ability to potentially interact with neurotransmitter systems suggests it could be a candidate for the development of treatments for neurological disorders.[3] However, detailed studies elucidating the specific mechanisms of action and signaling pathways for this compound are not widely available in the public literature. Further research is necessary to fully understand its pharmacological profile.
References
An In-depth Technical Guide to the Solubility Profile of 1-(Aminomethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known solubility characteristics of 1-(Aminomethyl)cyclopentanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative descriptions, the impact of salt formation on solubility, and a detailed experimental protocol for determining thermodynamic solubility. The structural features of this compound, containing both a hydroxyl and an amino functional group, suggest its amphipathic nature and potential for solubility in both polar and some non-polar solvents.[1] This guide is intended to be a valuable resource for researchers and professionals in drug development by providing both theoretical context and practical methodologies for solubility assessment.
Introduction to this compound
This compound is an organic compound featuring a cyclopentanol ring substituted with an aminomethyl group.[1][2] Its molecular structure, which includes a primary amine and a tertiary alcohol, makes it a valuable building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological conditions.[2] The presence of both hydrogen bond donor and acceptor groups influences its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development.[1] Understanding the solubility profile of this compound is essential for its formulation, delivery, and overall bioavailability.
Solubility Profile of this compound
Currently, there is a lack of specific, publicly available quantitative data on the solubility of this compound in various solvents at different temperatures. However, qualitative assessments and the chemical nature of the molecule provide valuable insights into its expected solubility behavior.
The molecule's hydroxyl and amino groups can participate in hydrogen bonding, which generally leads to good solubility in polar solvents like water.[1] It is described in chemical literature as being soluble in water.[3] The formation of its hydrochloride salt is known to enhance its aqueous solubility, a common strategy employed for amine-containing pharmaceutical compounds.[2]
Table 1: Summary of Qualitative Solubility Data for this compound
| Solvent | Qualitative Solubility | Source |
| Water | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A safety data sheet for a similar compound, (1S,3R)-3-Aminomethyl-cyclopentanol, indicates solubility in DMSO. This suggests that this compound is also likely soluble in DMSO. |
| Polar Solvents | Expected to be soluble due to the presence of hydroxyl and aminomethyl groups capable of hydrogen bonding.[1] | N/A |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The Shake-Flask method, as described by Higuchi and Connors, is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5] It is considered a "gold standard" for solubility measurements.[4] The following protocol is a general guideline that can be adapted for this compound.
3.1. Materials and Equipment
-
This compound (solid form)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Solvent: Prepare the desired solvent systems. For aqueous solubility, buffered solutions at physiological pH are often used.
-
Addition of Excess Solute: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed in equilibrium with the solid phase.[4][5]
-
Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature bath. The system should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[5][6] It is recommended to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, the supernatant can be carefully withdrawn and filtered through a syringe filter or centrifuged at high speed.[6][7] This step is critical to avoid undissolved particles in the sample for analysis.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Shake-Flask method for determining thermodynamic solubility.
References
- 1. CAS 45511-81-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 45511-81-7 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Methodological & Application
Application Notes: The Versatile Role of 1-(Aminomethyl)cyclopentanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(Aminomethyl)cyclopentanol as a key building block in the synthesis of pharmaceutical agents. This versatile intermediate, featuring a cyclopentane core with both amino and hydroxyl functionalities, offers a valuable scaffold for the development of novel therapeutics, particularly in the areas of neurological disorders and infectious diseases.
Introduction
This compound is a carbocyclic primary amino alcohol that has garnered significant interest in medicinal chemistry. Its rigid cyclopentane framework provides a structurally distinct alternative to linear and aromatic systems, often leading to improved metabolic stability and unique pharmacological profiles. The presence of both a primary amine and a tertiary alcohol allows for a wide range of chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound and its derivatives lies in their use as intermediates for the synthesis of bioactive molecules. Research indicates its potential role as a precursor in compounds targeting neurological disorders due to its ability to interact with neurotransmitter systems.[1] Furthermore, the cyclopentane moiety is a key structural feature in various antiviral and anticancer agents, where it serves as a stable isostere for the furanose sugar in nucleoside analogs.
Analogs of Neurological Drugs
While the direct synthesis of a marketed drug from this compound is not widely documented, its structural similarity to the active pharmaceutical ingredient Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, makes it a prime candidate for the synthesis of novel analogs. Gabapentin is a widely used anticonvulsant and analgesic. The substitution of the cyclohexane ring with a cyclopentane ring can lead to new chemical entities with potentially altered pharmacokinetic and pharmacodynamic properties.
Synthesis of Antibacterial Agents
A significant application of aminocyclopentanol derivatives is in the development of novel antibiotics. For example, a structurally related compound, ((1R,3S)-3-Aminocyclopentyl)methanol, has been utilized in the synthesis of cyclopentane-based muraymycin analogs. These compounds target the MraY enzyme, which is essential for bacterial cell wall biosynthesis, making it a promising target for new antibacterial drugs. The synthesis of these analogs showcases a practical application of the aminocyclopentanol scaffold in creating complex, biologically active molecules.[2]
Experimental Protocols and Data
The following sections provide detailed experimental protocols based on the synthesis of cyclopentane-based muraymycin analogs, demonstrating a practical application of a substituted aminocyclopentanol derivative in pharmaceutical research.[2]
Synthesis of ((1R,3S)-3-Aminocyclopentyl)methanol (A Key Intermediate)
A crucial step in the synthesis of the muraymycin analogs is the preparation of the aminocyclopentanol core. The following protocol is adapted from the synthesis of a similar intermediate.[2]
Reaction Scheme:
Caption: Reduction to form the aminocyclopentanol intermediate.
Protocol:
-
A mixture of tert-Butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (15.68 g, 74.25 mmol) and NaBH₄ (5.62 g, 14.85 mmol) in MeOH (300 mL) is stirred at 25 °C for 3 hours.[2]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield ((1R,3S)-3-Aminocyclopentyl)methanol.
| Reactant | Product | Yield |
| tert-Butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | ((1R,3S)-3-Aminocyclopentyl)methanol | Not explicitly stated, but a subsequent step has a 52% yield over two steps.[2] |
Multi-step Synthesis of a Cyclopentane-Based MraY Inhibitor
The following workflow illustrates the key stages in the synthesis of a potent muraymycin analog starting from the aminocyclopentanol intermediate.[2]
Caption: Workflow for the synthesis of a cyclopentane-based MraY inhibitor.
Quantitative Data from Key Synthetic Steps:
| Reaction Step | Product | Yield |
| Glycosylation of the 1,2-syn-amino alcohol | Glycosylated product | 60%[2] |
| Azide reduction and subsequent Boc protection | Boc-protected amine | 52% (over two steps)[2] |
| Cbz deprotection and reductive alkylation | Carbamate intermediate | 59% (over two steps)[2] |
Signaling Pathway Context: MraY Inhibition
The synthesized cyclopentane-based muraymycin analogs are designed to inhibit the MraY translocase, a critical enzyme in the bacterial peptidoglycan biosynthesis pathway. By blocking this enzyme, the analogs prevent the formation of the bacterial cell wall, leading to cell death.
Caption: Mechanism of action of cyclopentane-based muraymycin analogs.
Conclusion
This compound and its derivatives are valuable building blocks in pharmaceutical synthesis. Their unique structural features and versatile reactivity make them attractive scaffolds for the development of novel drugs targeting a range of therapeutic areas. The provided protocols and data for the synthesis of a cyclopentane-based muraymycin analog highlight a practical application in the discovery of new antibacterial agents. Further exploration of this and similar intermediates is warranted to unlock their full potential in medicinal chemistry.
References
Application Notes and Protocols: 1-(Aminomethyl)cyclopentanol as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Aminomethyl)cyclopentanol is a valuable bifunctional building block in medicinal chemistry, incorporating a rigid cyclopentyl scaffold with primary amine and tertiary alcohol functionalities.[1][2] This unique combination allows for the introduction of a three-dimensional element into drug candidates, which can significantly influence their pharmacological properties, including potency, selectivity, and metabolic stability. The cyclopentane core serves as a conformationally restricted isostere for various acyclic and cyclic moieties, enabling fine-tuning of ligand-receptor interactions.[3] This document provides an overview of the applications of this compound and its isomers in the synthesis of bioactive molecules, with a focus on enzyme inhibitors, and includes detailed experimental protocols.
Key Applications
The primary application of this compound and its related isomers lies in the synthesis of enzyme inhibitors and receptor modulators. The rigid cyclopentane framework allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for the target protein.
One notable application is in the development of inhibitors for Muraymycin (MraY) translocase, an essential enzyme in bacterial peptidoglycan biosynthesis.[4] Analogs based on a cyclopentane core, structurally related to this compound, have demonstrated significant inhibitory activity against MraY, highlighting the potential of this scaffold in the development of novel antibiotics.[4]
Data Presentation: MraY Inhibition by Cyclopentane-based Muraymycin Analogs
The following table summarizes the in vitro inhibitory activity of cyclopentane-based muraymycin analogs against MraY from Aquifex aeolicus (MraYAA). These analogs feature a cyclopentane core derived from a stereoisomer of this compound.[4]
| Compound ID | Description | IC50 (µM) against MraYAA |
| 10 (JH-MR-21) | Cyclopentane analog without lipophilic side chain | 340 ± 42 |
| 11 (JH-MR-22) | Cyclopentane analog without lipophilic side chain | 500 ± 69 |
| 20 (JH-MR-23) | Cyclopentane analog with a lipophilic side chain | 75 ± 9 |
Table 1: Inhibitory activity of cyclopentane-based muraymycin analogs against MraYAA. Data sourced from a study on cyclopentane-based muraymycin analogs.[4]
The data clearly indicates that the presence of a lipophilic side chain significantly enhances the inhibitory potency of the cyclopentane-based analogs against MraY.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound building block and a general protocol for evaluating the inhibitory activity of its derivatives against a target enzyme, using MraY as an example.
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes the synthesis of this compound hydrochloride from cyclopentanone.
Materials:
-
Cyclopentanone
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc bromide (ZnBr₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl) in dioxane (4 M)
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (NaOH), 4 M aqueous solution
-
Diatomaceous earth
-
Potassium hydroxide (KOH)
-
Sodium sulfate (Na₂SO₄)
-
Water
-
Ice bath
-
Round-bottom flasks
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Cyanohydrin Formation:
-
To an ice-cooled mixture of cyclopentanone (5.50 g, 65.0 mmol) and ZnBr₂ (0.20 g, 8.00 mmol), slowly add TMSCN (10.0 mL, 73.4 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
-
Reduction of the Cyanohydrin:
-
Slowly add the resulting cyanohydrin solution dropwise to a suspension of LiAlH₄ (8.34 g, 219 mmol) in THF (30.0 mL) at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Under vigorous stirring, slowly and sequentially add water (10.0 mL), 4 M NaOH aqueous solution (10.0 mL), and water (10.0 mL).
-
Remove the insoluble material by filtration through a pad of diatomaceous earth.
-
Separate the organic phase and dry it with solid KOH.
-
Decant the dried organic phase, further dry it over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Salt Formation:
-
Dissolve the residue in MTBE (100 mL).
-
Add a 4 M solution of HCl in dioxane (10.0 mL) and stir at room temperature for 30 minutes.
-
Collect the resulting white solid precipitate by filtration to afford this compound hydrochloride.
-
Protocol 2: In Vitro MraY Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the IC50 values of compounds against MraY using a commercially available UMP-Glo™ Glycosyltransferase Assay.
Materials:
-
Purified MraY enzyme
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
UMP-Glo™ Glycosyltransferase Assay Kit (containing UMP-Glo™ Reagent, UDP-Glo™ Reagent, and Reaction Buffer)
-
Substrate: UDP-MurNAc-pentapeptide
-
Acceptor substrate: Undecaprenyl phosphate (C55-P)
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the MraY enzyme, UDP-MurNAc-pentapeptide, and C55-P in the reaction buffer.
-
Prepare serial dilutions of the test compounds in the reaction buffer.
-
-
Assay Protocol:
-
Add a small volume of the diluted test compounds to the wells of a 384-well plate.
-
Initiate the enzymatic reaction by adding the MraY reaction mixture to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 25 °C) for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of UMP produced by adding the UMP-Glo™ Reagent according to the manufacturer's instructions. This reagent contains a thermostable UMP kinase that converts UMP to UDP, and a luciferase that generates a luminescent signal proportional to the amount of UDP.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Simplified pathway of bacterial peptidoglycan biosynthesis highlighting the role of MraY.
Caption: General workflow for the synthesis and evaluation of bioactive compounds.
References
Application Notes and Protocols: 1-(Aminomethyl)cyclopentanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Aminomethyl)cyclopentanol is a bifunctional organic compound featuring a primary amine and a tertiary alcohol integrated into a cyclopentyl scaffold. This unique structural arrangement imparts conformational rigidity and provides two distinct points for chemical modification, making it a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its application is prominent in the synthesis of conformationally restricted analogues of bioactive molecules, where controlling the spatial orientation of functional groups is crucial for enhancing potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes on the utility of this compound and its derivatives, along with experimental protocols for its synthesis and a key application in the construction of complex molecular architectures.
Key Applications
This compound serves as a versatile precursor in several areas of organic synthesis:
-
Synthesis of Conformationally Constrained Amino Acids and GABA Analogues: The rigid cyclopentane core is utilized to create analogues of neurotransmitters like γ-aminobutyric acid (GABA). By restricting the molecule's flexibility, researchers can probe the bioactive conformations required for receptor binding and potentially develop more selective therapeutic agents for neurological disorders.[1][2][3]
-
Precursor for Bioactive Molecules: The dual functionality of the amino and hydroxyl groups allows for sequential or orthogonal chemical transformations, enabling the construction of complex molecules, including potential neuroprotective agents.[4]
-
Scaffold for Novel Drug Candidates: In drug discovery, the cyclopentane ring can serve as a non-aromatic, three-dimensional scaffold to which various pharmacophoric groups can be attached. This is particularly relevant in the development of enzyme inhibitors and receptor antagonists.
-
Building Block for Nucleoside Analogues: The cyclopentanol moiety can act as a carbocyclic mimic of the ribose sugar in nucleosides. Such carbocyclic nucleoside analogues are an important class of antiviral and anticancer agents due to their increased metabolic stability.[5]
Data Presentation
Table 1: Synthesis of this compound Hydrochloride
| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Cyclopentanone | 1. TMSCN, ZnBr₂ 2. LiAlH₄ 3. 4N HCl in dioxane | THF, MTBE | 1. 0°C to rt, 12h 2. 0°C to reflux, 1h 3. rt, 30 min | This compound hydrochloride | 68 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride[6]
This protocol details the synthesis from cyclopentanone via a cyanohydrin intermediate followed by reduction and salt formation.
Materials:
-
Cyclopentanone
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc bromide (ZnBr₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methyl tert-butyl ether (MTBE)
-
4M Sodium hydroxide (NaOH) aqueous solution
-
4N Hydrochloric acid (HCl) in 1,4-dioxane
-
Diatomaceous earth
-
Potassium hydroxide (KOH)
-
Sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To an ice-cooled mixture of cyclopentanone (5.50 g, 65.0 mmol) and ZnBr₂ (0.20 g, 8.00 mmol), slowly add TMSCN (10.0 mL, 73.4 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Cool a suspension of LiAlH₄ (8.34 g, 219 mmol) in THF (30.0 mL) to 0°C.
-
Slowly add the cyanohydrin solution from step 2 dropwise to the LiAlH₄ suspension.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Under vigorous stirring, slowly and sequentially add water (10.0 mL), 4M NaOH aqueous solution (10.0 mL), and water (10.0 mL).
-
Filter the resulting mixture through a pad of diatomaceous earth to remove insoluble material.
-
Separate the organic phase and dry it with solid KOH.
-
Decant the dried organic phase, dry it further over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the residue in MTBE (100 mL).
-
Add a 4N HCl solution in dioxane (10.0 mL) and stir at room temperature for 30 minutes.
-
Collect the resulting white solid precipitate by filtration to afford this compound hydrochloride.
Expected Yield: 6.68 g (68%)
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and a conceptual application of the this compound scaffold.
Caption: Synthetic workflow for this compound Hydrochloride.
References
- 1. researchgate.net [researchgate.net]
- 2. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA analogue - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Notes: Characterization of 1-(Aminomethyl)cyclopentanol as a Putative Ligand for the GABA-A Receptor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific molecular target of 1-(Aminomethyl)cyclopentanol is not extensively documented in publicly available literature. These application notes present a hypothetical experimental framework for its characterization, using the Gamma-aminobutyric acid type A (GABA-A) receptor as an illustrative target. This choice is based on the compound's structural features—a primary amine and a hydroxyl group on a cyclopentane scaffold—which are present in some neuromodulatory agents. The protocols and data provided are representative examples of how a novel compound with potential activity at the GABA-A receptor would be evaluated.
Introduction
This compound is an organic compound that serves as a versatile building block in medicinal chemistry, particularly for agents targeting neurological conditions.[1] Its chemical structure suggests potential interactions with neurotransmitter systems.[1] The GABA-A receptor, a ligand-gated chloride ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system and is a key target for a wide range of therapeutic agents.[2] This document outlines detailed protocols for characterizing the binding affinity and functional activity of this compound as a putative ligand for the GABA-A receptor.
Quantitative Data Summary
The following table presents hypothetical quantitative data from a competitive radioligand binding assay for this compound against the GABA-A receptor. This data is for illustrative purposes to demonstrate how results would be presented.
| Compound | Radioligand | Preparation | IC50 (μM) | Ki (μM) |
| This compound | [³H]Muscimol | Rat Cortical Membranes | 85 | 42.5 |
| GABA (control) | [³H]Muscimol | Rat Cortical Membranes | 0.02 | 0.01 |
Note: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the GABA-A receptor by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
This compound
-
[³H]Muscimol (specific activity ~15-30 Ci/mmol)
-
Unlabeled GABA (for non-specific binding determination)
-
Rat cortical membranes or membranes from cells expressing GABA-A receptors
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortices in 20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose).[3]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[2]
-
Wash the pellet by resuspending in fresh, ice-cold Binding Buffer and centrifuging two more times.[2]
-
Resuspend the final pellet in a known volume of Binding Buffer to achieve a protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).[2]
-
Store aliquots of the membrane preparation at -80°C until use.[2]
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Binding Buffer. A wide concentration range is recommended for novel compounds (e.g., 1 nM to 1 mM).
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL Binding Buffer + 50 µL [³H]Muscimol + 150 µL membrane suspension.
-
Non-specific Binding: 50 µL unlabeled GABA (final concentration 100 µM) + 50 µL [³H]Muscimol + 150 µL membrane suspension.[2]
-
Competitive Binding: 50 µL of this compound dilution + 50 µL [³H]Muscimol + 150 µL membrane suspension.
-
-
The final concentration of [³H]Muscimol should be close to its Kd (e.g., 5 nM).[3]
-
-
Incubation:
-
Filtration and Washing:
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[3]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Functional Characterization using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the functional effects of this compound on GABA-A receptor-mediated currents in cultured neurons or transfected cells (e.g., HEK293 cells expressing GABA-A receptor subunits).
Materials:
-
Cultured primary neurons or HEK293 cells transiently transfected with GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for patch pipettes.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
GABA stock solution.
-
This compound stock solution.
-
Bicuculline (GABA-A receptor antagonist).
Procedure:
-
Cell Preparation:
-
Plate cultured neurons or transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Recording Setup:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Under microscopic guidance, approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Assessing GABA-A Receptor Currents:
-
Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to the cell using a rapid perfusion system to elicit an inward Cl⁻ current.
-
Wash out the GABA and allow the current to return to baseline.
-
-
Application of this compound:
-
To test for agonist activity, apply increasing concentrations of this compound alone and measure any elicited current.
-
To test for modulatory activity, co-apply a fixed concentration of GABA (e.g., EC₂₀) with increasing concentrations of this compound.[5]
-
Measure the peak amplitude of the GABA-evoked current in the presence and absence of the test compound.
-
-
Control Experiment:
-
Confirm that the observed currents are mediated by GABA-A receptors by applying the specific antagonist bicuculline (10 µM), which should block the response.[6]
-
-
Data Analysis:
-
Measure the peak current amplitude for each condition.
-
For agonist activity, plot a concentration-response curve and determine the EC50 value.
-
For modulatory activity, calculate the percentage potentiation or inhibition of the GABA-evoked current at each concentration of this compound.
-
Plot a concentration-response curve for the modulatory effect and determine the EC50.
-
Signaling Pathway
The GABA-A receptor is a pentameric ligand-gated ion channel.[7] Upon binding of GABA to its recognition sites at the interface between the α and β subunits, the channel undergoes a conformational change, opening a central pore permeable to chloride ions (Cl⁻).[7][8] The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission.[9] A positive allosteric modulator would enhance this effect, while an antagonist would block it.
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PDSP - GABA [kidbdev.med.unc.edu]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological studies of the GABAA receptor ligand, 4-PIOL, on cultured hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Bioactive Compounds from 1-(Aminomethyl)cyclopentanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from the versatile building block, 1-(aminomethyl)cyclopentanol. This scaffold is of significant interest in medicinal chemistry due to its unique three-dimensional structure, incorporating both a primary amine and a tertiary alcohol on a cyclopentyl ring.[1][2] These functionalities offer multiple points for chemical modification, enabling the creation of diverse molecular architectures with potential therapeutic applications.
The protocols outlined below focus on the synthesis of novel amide and urea derivatives of this compound, classes of compounds well-represented in pharmaceuticals and known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3][4][5][6]
Application Note 1: Synthesis of N-Acyl Derivatives
The primary amine of this compound serves as an excellent nucleophile for acylation reactions, allowing for the straightforward synthesis of a wide array of amide derivatives. These derivatives are of interest as potential bioactive molecules.
Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Protocol 1.1: Synthesis of N-((1-hydroxycyclopentyl)methyl)benzamide
This protocol describes the synthesis of a novel benzamide derivative of this compound.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure N-((1-hydroxycyclopentyl)methyl)benzamide.
Expected Results: The reaction is expected to proceed with a good yield. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
| Compound | Molecular Formula | Yield (%) | Appearance |
| N-((1-hydroxycyclopentyl)methyl)benzamide | C₁₃H₁₇NO₂ | 75-85 | White solid |
Table 1: Expected quantitative data for the synthesis of N-((1-hydroxycyclopentyl)methyl)benzamide.
Application Note 2: Synthesis of N,N'-Disubstituted Urea Derivatives
The reaction of this compound with isocyanates provides a direct route to N,N'-disubstituted urea derivatives. These compounds are of particular interest in drug discovery due to their ability to form key hydrogen bonding interactions with biological targets.[4]
Experimental Workflow for Urea Synthesis
Caption: General workflow for the synthesis of urea derivatives from this compound.
Protocol 2.1: Synthesis of 1-(4-chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea
This protocol details the synthesis of a novel urea derivative bearing a 4-chlorophenyl substituent, a common moiety in bioactive compounds.
Materials:
-
This compound
-
4-Chlorophenyl isocyanate
-
Anhydrous tetrahydrofuran (THF)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add 4-chlorophenyl isocyanate (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with hexanes to precipitate the product.
-
Collect the solid by filtration and wash with cold hexanes to yield the pure 1-(4-chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea.
Expected Results: This reaction typically proceeds with high yield and purity. The structure of the product should be confirmed by spectroscopic methods.
| Compound | Molecular Formula | Yield (%) | Appearance |
| 1-(4-chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea | C₁₃H₁₇ClN₂O₂ | 90-98 | White to off-white solid |
Table 2: Expected quantitative data for the synthesis of 1-(4-chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea.
Potential Biological Activity and Signaling Pathways
While specific biological data for the novel compounds described herein are not yet available, related structures have shown promise in various therapeutic areas. For instance, amide and urea-based compounds are known to exhibit antimicrobial and anticancer activities.[3][5]
Hypothesized Mechanism of Action for Anticancer Activity
Many small molecule inhibitors target key signaling pathways involved in cell proliferation and survival. A potential mechanism of action for novel anticancer agents derived from this compound could involve the inhibition of critical protein kinases in cancer-related signaling cascades.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a novel anticancer compound.
Further biological evaluation of these novel derivatives is warranted to elucidate their specific mechanisms of action and therapeutic potential. The protocols provided here offer a robust starting point for the synthesis and exploration of a new chemical space derived from this compound.
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-(Aminomethyl)cyclopentanol in Neurological Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Aminomethyl)cyclopentanol is a versatile scaffold for the design and synthesis of novel therapeutic agents targeting neurological disorders. Its rigid cyclopentane core conformationally restricts the aminomethyl side chain, a key feature for interaction with various neurotransmitter receptors and transporters. This document provides an overview of the potential applications of this compound derivatives in neurological drug development, with a focus on their activity as modulators of GABA and NMDA receptors. Detailed experimental protocols for the evaluation of these compounds are also presented. While specific data for this compound itself is limited in publicly available research, the information herein is based on studies of its close structural analogs, providing a strong rationale for its use as a foundational structure in medicinal chemistry.
Potential Therapeutic Applications
Derivatives of this compound are promising candidates for the development of drugs to treat a range of neurological and psychiatric conditions, including:
-
Epilepsy: By modulating GABAergic inhibition, these compounds could raise the seizure threshold.
-
Anxiety Disorders: Enhancement of GABA receptor function can produce anxiolytic effects.
-
Neuropathic Pain: Both GABAergic and glutamatergic pathways are implicated in the perception of pain.
-
Neurodegenerative Diseases: Antagonism of NMDA receptors can be a strategy to mitigate excitotoxicity, a common pathological mechanism in diseases like Alzheimer's and Parkinson's disease.[1]
Mechanism of Action: Targeting Key Neurotransmitter Systems
The primary rationale for the use of this compound in neurological drug development stems from its structural similarity to γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system (CNS).[1] Furthermore, the aminomethyl-cycloalkane motif is also present in known N-methyl-D-aspartate (NMDA) receptor antagonists.
Modulation of GABA Receptors
GABA exerts its inhibitory effects through ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors. Derivatives of this compound, as conformationally restricted GABA analogs, can exhibit selective activity at these receptor subtypes. The cyclopentane ring constrains the molecule into specific spatial arrangements, which can enhance binding affinity and selectivity for different GABA receptor subtypes.
A proposed signaling pathway for GABA-A receptor modulation is depicted below:
Antagonism of NMDA Receptors
The NMDA receptor, a subtype of glutamate receptor, plays a crucial role in synaptic plasticity and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death.[1] Certain aminomethyl-cycloalkane structures have been shown to act as NMDA receptor antagonists by blocking the ion channel. This suggests that derivatives of this compound could be developed as neuroprotective agents.
A diagram illustrating the mechanism of NMDA receptor antagonism is shown below:
Quantitative Data from Analog Studies
The following tables summarize quantitative data from preclinical studies on cyclopentane and cyclopentene analogs of GABA. This data provides a benchmark for the expected activity of novel derivatives of this compound.
Table 1: Activity of Cyclopentane and Cyclopentene GABA Analogs at GABA-C Receptors
| Compound | Receptor Subtype | Activity (EC50/Ki in µM) | Reference |
| (+)-TACP | rho(1) | 2.7 ± 0.2 (EC50) | Chebib et al., 1998 |
| rho(2) | 1.45 ± 0.22 (EC50) | Chebib et al., 1998 | |
| (+)-CACP | rho(1) | 26.1 ± 1.1 (EC50) | Chebib et al., 1998 |
| rho(2) | 20.1 ± 2.1 (EC50) | Chebib et al., 1998 | |
| (-)-CACP | rho(1) | 78.5 ± 3.5 (EC50) | Chebib et al., 1998 |
| rho(2) | 63.8 ± 23.3 (EC50) | Chebib et al., 1998 | |
| (+)-4-ACPCA | rho(1) | 6.0 ± 0.1 (Ki) | Chebib et al., 1998 |
| rho(2) | 4.7 ± 0.3 (Ki) | Chebib et al., 1998 |
TACP: trans-3-Aminocyclopentanecarboxylic acid; CACP: cis-3-Aminocyclopentanecarboxylic acid; 4-ACPCA: 4-Aminocyclopent-1-ene-1-carboxylic acid.
Table 2: Activity of Cyclopentane GABA Analogs at GABA-A Receptors and GABA Uptake Sites
| Compound | Activity at GABA-A Receptors (Relative Potency to GABA) | GABA Uptake Inhibition (IC50) | Reference |
| 4-Aminocyclopent-1-ene-1-carboxylic acid | High | Considerable | Allan et al., 1986 |
| trans-3-Aminocyclopentane-1-carboxylic acid | High | Considerable | Allan et al., 1986 |
| (+)-(4S)-4-Aminocyclopent-1-ene-1-carboxylic acid | ~2x GABA | > 500 µM | Allan et al., 1986 |
| (-)-(4R)-4-Aminocyclopent-1-ene-1-carboxylic acid | ~1/600th of (+)-isomer | Similar to racemic nipecotic acid | Allan et al., 1986 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the pharmacological properties of this compound derivatives.
Protocol 1: Functional Characterization at GABA-A Receptors using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is for assessing the functional activity (agonist, antagonist, or modulator) of test compounds at GABA-A receptors expressed in Xenopus oocytes.
Experimental Workflow:
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Collagenase solution
-
Barth's solution
-
Recording solution (e.g., ND96)
-
GABA stock solution
-
Test compound stock solution
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrodes (filled with 3 M KCl)
-
Micromanipulators
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with cRNA encoding the desired GABA-A receptor subunits.
-
Incubate the injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.
-
Co-apply the test compound with GABA to assess its modulatory effects, or apply the test compound alone to determine if it has agonist or antagonist properties.
-
Record the resulting currents.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to GABA and the test compound.
-
For agonists, construct a dose-response curve and calculate the EC50 value.
-
For antagonists, determine the IC50 value by measuring the inhibition of the GABA-evoked current.
-
For modulators, quantify the potentiation or inhibition of the GABA response.
-
Protocol 2: Radioligand Binding Assay for GABA-A Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for the GABA-A receptor.
Materials:
-
Rat brain cortex tissue
-
Homogenization buffer (e.g., Tris-HCl)
-
Radioligand (e.g., [3H]muscimol or [3H]gabazine)
-
Non-specific binding control (e.g., unlabeled GABA)
-
Test compound solutions at various concentrations
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortex in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a known protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 3: GABA Uptake Inhibition Assay
This protocol assesses the ability of a test compound to inhibit the reuptake of GABA into neurons and glial cells.
Materials:
-
Rat brain slices (e.g., from cortex or hippocampus)
-
Artificial cerebrospinal fluid (aCSF)
-
[3H]GABA
-
Test compound solutions
-
Known GABA uptake inhibitor (e.g., tiagabine) as a positive control
-
Scintillation fluid and counter
Procedure:
-
Brain Slice Preparation:
-
Prepare acute brain slices from a rat using a vibratome.
-
Allow the slices to recover in oxygenated aCSF.
-
-
Uptake Assay:
-
Pre-incubate the brain slices with the test compound or vehicle in aCSF.
-
Add [3H]GABA to the incubation medium and incubate for a short period (e.g., 10-15 minutes).
-
Terminate the uptake by rapidly washing the slices with ice-cold aCSF.
-
Lyse the slices and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [3H]GABA uptake by the test compound compared to the vehicle control.
-
Determine the IC50 value for the test compound.
-
Conclusion
This compound represents a valuable starting point for the development of novel drugs for a variety of neurological disorders. Its structural features make it an ideal scaffold for creating compounds that can selectively modulate key neurotransmitter systems, such as the GABAergic and glutamatergic systems. The application notes and protocols provided here offer a framework for the synthesis and evaluation of this compound derivatives, guiding researchers in the discovery of new and improved therapies for debilitating neurological conditions. Further investigation into the structure-activity relationships of this compound class is warranted to unlock its full therapeutic potential.
References
Techniques for Derivatizing 1-(Aminomethyl)cyclopentanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Aminomethyl)cyclopentanol is a versatile bifunctional molecule containing a primary amine and a tertiary alcohol. This unique structural motif makes it a valuable building block in medicinal chemistry and drug discovery. The presence of the reactive aminomethyl group allows for a wide range of derivatization reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization. Its derivatives have shown potential in various therapeutic areas, including as enzyme inhibitors.[1][2]
These application notes provide detailed protocols for several key derivatization techniques applicable to this compound, including N-acylation, N-alkylation, reductive amination, sulfonylation, and urea formation. The information is intended to guide researchers in the synthesis of novel derivatives for further investigation.
Derivatization Strategies: An Overview
The primary amino group of this compound is a nucleophilic center that readily reacts with various electrophiles. The adjacent tertiary hydroxyl group is generally less reactive under standard conditions for amine derivatization, allowing for selective modification of the nitrogen atom. The main derivatization strategies are summarized below.
}
I. N-Acylation
N-acylation is a fundamental reaction to form an amide bond, which is a common functional group in many biologically active molecules.[3] This can be achieved by reacting this compound with acylating agents like acyl chlorides or anhydrides.
Protocol 1: N-Acylation with Acyl Chlorides
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base to neutralize the HCl byproduct.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data (Representative Examples):
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Benzoyl chloride | TEA | DCM | 3 | >90 |
| Acetyl chloride | TEA | DCM | 2 | >95 |
| Valeroyl chloride | TEA | DCM | 2 | High |
Note: Yields are based on general acylation reactions of primary amines and may vary for this compound. A patent describing a similar reaction of 1-aminocyclopentane carbonitrile with valeroyl chloride in the presence of triethylamine reported the formation of the corresponding amide, which was then further processed.[4]
}
II. N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom, leading to the formation of secondary or tertiary amines. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, so careful control of reaction conditions is necessary.[5]
Protocol 2: N-Alkylation with Alkyl Halides
This protocol outlines a general method for the mono-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the alkyl halide (1.0-1.2 eq), and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-24 hours, monitoring by TLC.
-
Upon completion, filter off the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | MeCN | RT | 12 | Good |
| Methyl iodide | K₂CO₃ | DMF | RT | 6 | Good |
Note: Yields are based on general N-alkylation reactions of primary amines and may vary.[4]
}
III. Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is a common way to synthesize secondary and tertiary amines.[6] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[7]
Protocol 3: Reductive Amination with Aldehydes/Ketones
This protocol provides a general procedure for the reductive amination of this compound.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.1 eq)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0 eq) in methanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.[8]
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data (Representative Examples):
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | MeOH | 16 | High |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 24 | Good |
Note: Yields are based on general reductive amination procedures.[9]
IV. Sulfonylation
The reaction of this compound with a sulfonyl chloride in the presence of a base yields a sulfonamide. Sulfonamides are an important class of compounds in medicinal chemistry with a wide range of biological activities.[10][11]
Protocol 4: Synthesis of Sulfonamides
This protocol describes the synthesis of sulfonamides from this compound.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Representative Examples):
| Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| p-Toluenesulfonyl chloride | Pyridine | DCM | 6 | High |
| Methanesulfonyl chloride | TEA | DCM | 4 | High |
Note: Yields are based on general sulfonylation reactions of primary amines.[12]
V. Urea Formation
Ureas are another important class of compounds in drug discovery.[13] They can be readily synthesized by the reaction of an amine with an isocyanate.
Protocol 5: Synthesis of Ureas
This protocol details the formation of a urea derivative from this compound.
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate, cyclohexyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.[14]
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.
-
If a precipitate forms, collect the solid by filtration and wash with cold THF or diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data (Representative Examples):
| Isocyanate | Solvent | Time (h) | Yield (%) |
| Phenyl isocyanate | THF | 1 | >95 |
| Cyclohexyl isocyanate | DCM | 2 | >95 |
Note: The reaction of amines with isocyanates is typically a high-yielding and clean reaction.[15]
Conclusion
The derivatization of this compound offers a gateway to a vast chemical space of novel compounds with potential therapeutic applications. The protocols provided herein for N-acylation, N-alkylation, reductive amination, sulfonylation, and urea formation serve as a foundational guide for researchers. By systematically applying these techniques and exploring a variety of reagents, scientists can generate diverse libraries of this compound derivatives for biological screening and advance the discovery of new drug candidates. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. patents.justia.com [patents.justia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. PT82461B - 1-PHENYL-DYETHYL-AMINO-1-CARBONYL-2-AMINOMETHYL-CYCLOPROPANE (Z) PREPARATION OF 1-PHENYL- - Google Patents [patents.google.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersrj.com [frontiersrj.com]
- 11. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 12. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 15. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Aminomethyl)cyclopentanol in Material Science
Introduction
1-(Aminomethyl)cyclopentanol is a bifunctional organic compound featuring a primary amine and a tertiary alcohol group attached to a cyclopentyl ring. Its unique structure, combining the reactivity of an amine with the hydrogen-bonding capability of a hydroxyl group on a rigid cycloaliphatic scaffold, makes it a promising candidate for various applications in material science.[1] While its use is still an emerging area of research, with much of the literature focusing on its pharmaceutical potential, key applications are being explored in the development of advanced polymers, particularly as a modifying agent for epoxy resins.[2] These notes provide an overview of its potential applications and detailed protocols for its use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its reactivity and for the design of experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Appearance | Light yellow crystalline powder | CymitQuimica |
| Boiling Point | 198.05 °C at 760 mmHg | Guidechem |
| Flash Point | 73.58 °C | Guidechem |
| Solubility | Soluble in polar solvents | [1] |
Application 1: Modifier for Epoxy Resin Curing Agents
The primary application of this compound in material science identified to date is as a raw material for the synthesis of modified cycloaliphatic amine curing agents for epoxy resins.[2] The incorporation of this compound into the curing agent formulation can lead to several desirable properties in the cured epoxy system.
Benefits of this compound Modified Epoxy Curing Agents: [2]
-
Rapid Curing: The system can achieve its maximum curing temperature in 40-60 minutes at room temperature.
-
Controlled Exotherm: The heat release during curing is significantly alleviated, which is crucial for casting large parts.
-
Improved Mechanical Properties: The cured material exhibits a good balance of toughness and hardness.
-
Excellent Aesthetic and Processing Properties: The cured articles have good colorability and the system demonstrates good wettability.
-
Enhanced Durability: The resulting epoxy exhibits good water tolerance, chemical resistance, and wear resistance.
Logical Workflow for Epoxy Resin Modification
Caption: Logical workflow for the modification of epoxy curing agents.
Experimental Protocol: Synthesis of a Modified Epoxy Curing Agent
This protocol is based on the general description provided in Chinese patent CN1284815C.[2]
Materials:
-
This compound (or aminomethyl cyclopentylamine)
-
An epoxy-containing substance (e.g., alkyl alcohol glycidyl ether, organic acid glycidyl ester, or a low molecular weight epoxy resin)
-
Reaction vessel equipped with a stirrer, thermometer, and dropping funnel
-
Nitrogen inlet
Procedure:
-
Charge the reaction vessel with this compound.
-
Purge the vessel with nitrogen and start gentle stirring.
-
Slowly add the epoxy-containing substance to the this compound via the dropping funnel. The molar ratio of the cycloaliphatic amine to the epoxy-containing substance should be in the range of 1:0.5 to 1:3.5.
-
Maintain the reaction temperature as per the requirements of the specific epoxy-containing substance used. Monitor the reaction progress by measuring the amine value or viscosity.
-
Once the reaction is complete (i.e., the desired amine value or viscosity is reached), cool the product to room temperature.
-
The resulting product is the modified cycloaliphatic amine curing agent.
Characterization:
-
Amine Value: Determine the amine value of the resulting curing agent to understand the extent of reaction and to calculate the required mixing ratio with epoxy resin.
-
Viscosity: Measure the viscosity of the curing agent as it is a critical parameter for handling and processing.
-
FTIR Spectroscopy: Confirm the formation of the adduct by identifying the characteristic peaks for the functional groups.
Application 2: Potential Monomer for Polyamide Synthesis
Due to the presence of a primary amine group, this compound can theoretically be used as a monomer in the synthesis of polyamides through condensation polymerization with a dicarboxylic acid or a diacyl chloride. The rigid cyclopentyl group in the polymer backbone could impart unique thermal and mechanical properties to the resulting polyamide.
Hypothetical Workflow for Polyamide Synthesis
Caption: Hypothetical workflow for the synthesis of a novel polyamide.
Experimental Protocol: Hypothetical Synthesis of a Polyamide
This protocol is a representative procedure for low-temperature solution polycondensation.
Materials:
-
This compound
-
A diacyl chloride (e.g., adipoyl chloride, terephthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
An acid scavenger (e.g., pyridine or triethylamine)
-
Reaction vessel with a mechanical stirrer, nitrogen inlet, and thermometer
-
Methanol
Procedure:
-
In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve a specific molar amount of this compound and the acid scavenger in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of the diacyl chloride, either neat or dissolved in a small amount of the same anhydrous solvent, to the stirred solution.
-
Maintain the reaction temperature at 0°C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol with vigorous stirring.
-
Filter the precipitated polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization:
-
Inherent Viscosity: Determine the molecular weight of the polymer by measuring its inherent viscosity.
-
FTIR and NMR Spectroscopy: Confirm the chemical structure of the polyamide.
-
Thermal Analysis (TGA/DSC): Evaluate the thermal stability and glass transition temperature of the polymer.
Application 3: Potential Monomer for Polyurethane Synthesis
The presence of both a hydroxyl and an amine group allows this compound to be a potential monomer for the synthesis of polyurethanes. The amine group is more reactive towards isocyanates than the hydroxyl group, which could be leveraged for a two-step polymerization process or protected to allow for reaction through the hydroxyl group. A non-isocyanate route involving the reaction with a cyclic carbonate is also a possibility.[3]
Hypothetical Workflow for Polyurethane Synthesis (Non-Isocyanate Route)
Caption: Hypothetical workflow for a non-isocyanate polyurethane synthesis.
Experimental Protocol: Hypothetical Synthesis of a Polyurethane (Non-Isocyanate Route)
This protocol is based on the general principles of polyurethane synthesis from amines and cyclic carbonates.[3]
Materials:
-
This compound
-
A bis(cyclic carbonate) monomer
-
A suitable catalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and vacuum connection
Procedure:
-
Charge the reaction vessel with equimolar amounts of this compound and the bis(cyclic carbonate) monomer.
-
Add a catalytic amount of DBU (e.g., 1 mol% with respect to the functional groups).
-
Heat the mixture under a nitrogen atmosphere with stirring to a temperature sufficient to create a homogeneous melt (e.g., 80-120°C).
-
Continue the reaction for several hours (e.g., 4-8 hours). The progress of the polymerization can be monitored by the increase in viscosity.
-
Optionally, apply a vacuum in the later stages of the reaction to remove any volatile byproducts and drive the polymerization to completion.
-
Cool the reaction mixture to obtain the solid polyurethane.
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., DMF) and precipitating it in a non-solvent (e.g., methanol).
-
Dry the purified polymer in a vacuum oven.
Characterization:
-
GPC/SEC: Determine the molecular weight and molecular weight distribution of the polyurethane.
-
FTIR and NMR Spectroscopy: Confirm the formation of the urethane linkages and the overall polymer structure.
-
Thermal Analysis (TGA/DSC): Investigate the thermal properties of the resulting polyurethane.
Disclaimer: The protocols for polyamide and polyurethane synthesis are hypothetical and based on established chemical principles. Experimental conditions would need to be optimized for the specific reactants used.
References
Laboratory-Scale Synthesis of 1-(Aminomethyl)cyclopentanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the laboratory-scale synthesis of 1-(Aminomethyl)cyclopentanol, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves a two-step process commencing with the formation of 1-hydroxycyclopentanecarbonitrile from cyclopentanone, followed by its reduction to the target amino alcohol. This guide presents the reaction pathway, a detailed experimental protocol, and a summary of the materials and equipment required.
Introduction
This compound, with the molecular formula C₆H₁₃NO and a molecular weight of approximately 115.18 g/mol , is a bifunctional organic compound containing a primary amine and a tertiary alcohol integrated into a cyclopentane scaffold. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a variety of more complex molecules, particularly in the development of novel therapeutic agents. The presence of both a nucleophilic amine and a hydroxyl group allows for a wide range of chemical modifications, enabling the construction of diverse molecular architectures.
Synthetic Pathway
The most common and direct laboratory-scale synthesis of this compound proceeds through a two-step sequence:
-
Nucleophilic Addition to Cyclopentanone: The synthesis begins with the reaction of cyclopentanone with a cyanide source, typically in the presence of an acid or a bisulfite adduct, to form the cyanohydrin intermediate, 1-hydroxycyclopentanecarbonitrile.
-
Reduction of the Cyanohydrin: The nitrile group of 1-hydroxycyclopentanecarbonitrile is then reduced to a primary amine using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), to yield the final product, this compound.
The overall reaction scheme is depicted below:
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Materials and Equipment:
| Reagents & Solvents | Equipment |
| Cyclopentanone | Round-bottom flasks (various sizes) |
| Sodium cyanide (NaCN) | Magnetic stirrer with stir bars |
| Hydrochloric acid (HCl) | Heating mantle |
| Lithium aluminum hydride (LiAlH₄) | Reflux condenser |
| Tetrahydrofuran (THF), anhydrous | Dropping funnel |
| Diethyl ether | Ice bath |
| Sodium sulfate (Na₂SO₄), anhydrous | Buchner funnel and filter paper |
| Distilled water | Rotary evaporator |
| Celite | pH paper |
| Standard glassware for extraction | Safety goggles, lab coat, and gloves |
| Fume hood |
Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile (Cyclopentanone Cyanohydrin)
WARNING: This procedure involves the use of sodium cyanide, which is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas. All equipment should be decontaminated with a bleach solution after use.
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium cyanide (e.g., 0.5 mol) in distilled water (e.g., 100 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add cyclopentanone (e.g., 0.5 mol) to the stirred cyanide solution.
-
While maintaining the temperature at 0-5 °C, add concentrated hydrochloric acid dropwise from a dropping funnel over a period of 1-2 hours. Monitor the pH to ensure it remains slightly acidic.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 1-hydroxycyclopentanecarbonitrile. The product can be used in the next step without further purification, or it can be purified by vacuum distillation if a higher purity is required.
Step 2: Synthesis of this compound
WARNING: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. All glassware must be thoroughly dried before use, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere.
-
Carefully add a suspension of lithium aluminum hydride (e.g., 0.25 mol) in anhydrous tetrahydrofuran (THF) (e.g., 150 mL) to the flask.
-
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Dissolve the crude 1-hydroxycyclopentanecarbonitrile (from Step 1, e.g., 0.1 mol) in anhydrous THF (e.g., 50 mL) and add it to the dropping funnel.
-
Add the solution of the cyanohydrin dropwise to the stirred LiAlH₄ suspension over a period of 1-2 hours, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Workup: Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of the following, in order:
-
Distilled water (e.g., X mL, where X is the number of grams of LiAlH₄ used).
-
15% aqueous sodium hydroxide solution (e.g., X mL).
-
Distilled water (e.g., 3X mL).
-
-
A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the precipitate through a pad of Celite in a Buchner funnel and wash the filter cake thoroughly with THF and then diethyl ether.
-
Combine the filtrate and the washings, and dry the solution over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be purified by vacuum distillation or by recrystallization of its hydrochloride salt.
Data Presentation
| Parameter | Step 1: Cyanohydrin Formation | Step 2: Reduction | Overall |
| Starting Material (mass, moles) | Cyclopentanone: | 1-Hydroxycyclopentanecarbonitrile: | |
| Reagents (mass, moles) | NaCN: HCl: | LiAlH₄: | |
| Solvent (volume) | H₂O: Diethyl ether: | THF: Diethyl ether: | |
| Reaction Temperature (°C) | 0-5, then RT | 0-10, then reflux | |
| Reaction Time (hours) | 3-5 | 5-8 | |
| Product Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil/solid | |
| Crude Yield (g, %) | |||
| Purified Yield (g, %) | |||
| Purity (e.g., by GC-MS or NMR) | |||
| Characterization Data | IR, ¹H NMR, ¹³C NMR, MS |
Visualization of Experimental Workflow
The logical flow of the experimental protocol can be visualized as follows:
Figure 2: Experimental workflow for the synthesis of this compound.
Concluding Remarks
The synthesis of this compound via the reduction of its cyanohydrin precursor is a robust and accessible method for laboratory-scale production. Careful handling of hazardous reagents such as sodium cyanide and lithium aluminum hydride is paramount for a safe and successful synthesis. The resulting amino alcohol is a valuable intermediate for further chemical elaboration and is of significant interest to the drug discovery and development community. The protocols provided herein should serve as a comprehensive guide for researchers undertaking this synthesis.
Application Notes and Protocols for Safe Handling of 1-(Aminomethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 1-(Aminomethyl)cyclopentanol (CAS No: 45511-81-7). Adherence to these guidelines is crucial to ensure personal safety and minimize environmental impact in a laboratory setting.
Hazard Identification and Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following hazards:
-
Skin Corrosion/Irritation: Can cause skin irritation or burns upon contact.[1][2]
-
Serious Eye Damage/Eye Irritation: Poses a risk of serious eye damage or irritation.[2]
-
Acute Toxicity (Inhalation): May be harmful if inhaled, potentially causing respiratory irritation.[2][4]
The toxicological properties of this compound have not been thoroughly investigated, and it should be handled with the caution appropriate for a potentially hazardous substance.[4]
Quantitative Data Summary
While specific quantitative data for this compound is limited in many safety data sheets, the following table summarizes available information.
| Property | Value | Source |
| Molecular Formula | C6H13NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| GHS Hazard Statements | H302, H315, H319, H332, H335 | [2] |
| Signal Word | Warning | [2][3] |
| Flash Point | No data available | [4] |
| Boiling Point | No data available | [4] |
| Melting Point | No data available | [4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient.[2]
-
Skin Protection:
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2][4]
Experimental Protocols: Safe Handling and Storage
4.1. General Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[5] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][4]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[2] Contaminated clothing should be removed immediately and washed before reuse.[4]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.
4.2. Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Incompatibilities: Store away from strong oxidizing agents.[5]
-
Security: For regulated substances, store in a locked and secure area.[1]
Emergency Procedures
5.1. First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][4]
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][4]
5.2. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.[1][4] Avoid breathing vapors and ensure adequate ventilation.[1][4]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[2]
-
Containment and Cleanup: For spills, contain the material and collect it with an inert absorbent material. Transfer the material to a suitable, labeled container for disposal.[4]
5.3. Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: The specific hazards arising from the chemical in a fire are not fully characterized, but may include the release of toxic gases.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Waste Disposal
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[2]
Visualized Protocols
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response protocol for a this compound spill.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Aminomethyl)cyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 1-(Aminomethyl)cyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic pathways to this compound start from cyclopentanone. The most commonly documented methods include:
-
The Cyanohydrin Pathway: This involves the formation of 1-hydroxycyclopentanecarbonitrile from cyclopentanone, followed by reduction of the nitrile group.
-
Reductive Amination: This method involves the direct reaction of a cyclopentanone derivative with an amine source in the presence of a reducing agent.
-
The Strecker Synthesis: A classical method for amino acid synthesis that can be adapted for this molecule, involving the reaction of cyclopentanone with a cyanide source and an ammonia source to form an α-aminonitrile, which is then reduced.
Q2: What is the typical reported yield for the synthesis of this compound?
A2: The reported yields vary depending on the synthetic route. The cyanohydrin pathway followed by reduction with lithium aluminum hydride (LiAlH4) has a documented yield of approximately 68% for the hydrochloride salt of this compound.[1] Yields for other methods like direct reductive amination are highly dependent on the specific catalyst and reaction conditions used.
Q3: How is the final product typically isolated and purified?
A3: this compound is often isolated as its hydrochloride salt, which is a white solid precipitate.[1] Purification can be achieved through filtration and washing of the salt.[1] Depending on the impurities present, other techniques such as recrystallization or column chromatography may be employed.
Troubleshooting Guides
Method 1: Cyanohydrin Pathway
This pathway involves two main stages: the formation of 1-hydroxycyclopentanecarbonitrile and its subsequent reduction.
Stage 1: Formation of 1-Hydroxycyclopentanecarbonitrile
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion of cyclopentanone | Ineffective cyanide source. Low reaction temperature. Insufficient reaction time. | Ensure the use of a fresh and reactive cyanide source like trimethylsilyl cyanide (TMSCN). Maintain the reaction at the optimal temperature; for TMSCN addition, an ice bath (0°C) is recommended, followed by stirring at room temperature.[1] Extend the reaction time; 12 hours is a documented duration for this step.[1] |
| Formation of side products | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents to prevent hydrolysis of the cyanide source or the cyanohydrin intermediate. |
Stage 2: Reduction of 1-Hydroxycyclopentanecarbonitrile
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reduction of the nitrile | Insufficient reducing agent. Inactive reducing agent. Low reaction temperature or insufficient time. | Use a sufficient excess of a powerful reducing agent like lithium aluminum hydride (LiAlH4). A molar ratio of approximately 3.4 equivalents of LiAlH4 to the cyanohydrin has been reported.[1] Ensure the LiAlH4 is fresh and has not been deactivated by moisture. Perform the addition of the cyanohydrin at 0°C and then heat to reflux for at least 1 hour to ensure the reaction goes to completion.[1] |
| Low yield of the desired amine | Formation of byproducts during workup. Loss of product during isolation. | Careful and sequential addition of water and NaOH solution during the workup is crucial to quench the reaction and precipitate aluminum salts.[1] Ensure efficient extraction of the product from the aqueous layer. When forming the hydrochloride salt, ensure complete precipitation before filtration. |
| Product is difficult to purify | Presence of unreacted starting material or intermediate. Formation of polymeric materials. | Monitor the reaction to completion using techniques like TLC or GC-MS. Ensure proper quenching and workup procedures to minimize side reactions. Consider alternative purification methods like column chromatography if simple precipitation is insufficient. |
Method 2: Reductive Amination
This method offers a more direct route but requires careful optimization of catalysts and reaction conditions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low conversion of the starting ketone | Inactive catalyst. Unfavorable reaction conditions (temperature, pressure). Poor quality of reagents. | Use a highly active and selective catalyst. Ru/Nb2O5 has shown good performance in the reductive amination of cyclopentanone. Optimize the reaction temperature and hydrogen pressure. For instance, conditions of 90°C and 2 MPa H2 have been used. Ensure the use of pure starting materials and solvents. |
| Formation of side products (e.g., cyclopentylamine, N,N-dicyclopentylamine) | Over-reduction or secondary reactions. Non-selective catalyst. | Use a catalyst with high selectivity for the desired primary amine. The choice of support and metal dispersion can influence selectivity. Optimize the reaction time to minimize the formation of secondary and tertiary amines. |
| Reaction is sluggish or stalls | Catalyst poisoning. Insufficient hydrogen pressure. Poor mass transfer. | Amines can act as catalyst poisons. Ensure high purity of the amine source. Maintain a constant and adequate hydrogen pressure throughout the reaction. Ensure efficient stirring to maximize contact between the catalyst, reactants, and hydrogen. |
Data Presentation
Table 1: Summary of Reaction Conditions for the Cyanohydrin Pathway
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| 1. Cyanohydrin Formation | Cyclopentanone | TMSCN, ZnBr2 | - | 0°C to RT | 12 h | - |
| 2. Reduction & Salt Formation | 1-Hydroxycyclopentanecarbonitrile | LiAlH4, HCl in dioxane | THF, MTBE | 0°C to reflux, then RT | 1 h (reflux), 0.5 h (HCl) | 68% (HCl salt)[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride via the Cyanohydrin Pathway[1]
Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile
-
To a mixture of cyclopentanone (5.50 g, 65.0 mmol) and ZnBr2 (0.20 g, 8.00 mmol) under cooling in an ice bath, slowly add TMSCN (10.0 mL, 73.4 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
Step 2: Synthesis of this compound Hydrochloride
-
Slowly add the resulting cyanohydrin solution dropwise to a suspension of LiAlH4 (8.34 g, 219 mmol) in THF (30.0 mL) at 0°C.
-
Heat the mixture to reflux for 1 hour.
-
After completion, cool the mixture to room temperature.
-
Slowly and sequentially add water (10.0 mL), 4M NaOH aqueous solution (10.0 mL), and water (10.0 mL) under vigorous stirring.
-
Remove the insoluble material by filtration through a diatomaceous earth pad.
-
Separate the organic phase and dry it with KOH.
-
Decant the dried organic phase, dry it over Na2SO4, filter, and concentrate.
-
Dissolve the residue in MTBE (100 mL).
-
Add a 4N HCl solution in dioxane (10.0 mL) and stir at room temperature for 30 minutes.
-
Collect the resulting white solid precipitate by filtration to afford this compound hydrochloride (6.68 g, 68% yield).
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the cyanohydrin pathway.
Caption: Logical relationships in the reductive amination of a cyclopentanone derivative.
References
Technical Support Center: Purification of 1-(Aminomethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of 1-(Aminomethyl)cyclopentanol from reaction byproducts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, which is commonly synthesized via the reduction of 1-hydroxycyclopentanecarbonitrile.
Issue 1: Presence of Starting Materials and Intermediates in the Purified Product
-
Question: After purification, I am still detecting cyclopentanone or 1-hydroxycyclopentanecarbonitrile in my product. How can I remove them?
-
Answer: The presence of these starting materials indicates an incomplete reaction or inefficient purification.
-
Reaction Optimization: Ensure the initial formation of the cyanohydrin and the subsequent reduction have gone to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS.
-
Purification Strategy:
-
Aqueous Wash: An acidic wash (e.g., dilute HCl) during the work-up will protonate the desired amine product, making it water-soluble and separating it from the less basic or neutral starting materials which will remain in the organic layer.
-
Recrystallization: A carefully chosen solvent system for recrystallization should leave the more soluble impurities, like cyclopentanone, in the mother liquor.
-
Column Chromatography: If the impurities co-crystallize with the product, column chromatography is a more effective method for separation.
-
-
Issue 2: Identification of Unknown Byproducts
-
Question: My analysis shows unexpected peaks that I cannot identify. What are the likely byproducts of the synthesis?
-
Answer: The primary synthesis route involves the reduction of a nitrile. Potential byproducts can arise from this step. In related reductive amination reactions of cyclopentanone, byproducts such as cyclopentanol and N,N-dicyclopentylamine have been observed.[1] While the direct reduction of the cyanohydrin may have a different byproduct profile, these provide a starting point for identification.
-
Incomplete Reduction: The reduction of the nitrile to the amine is a two-step process via an imine intermediate. If the reaction is not complete, you might have the corresponding aldehyde as an impurity.
-
Side Reactions of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a highly reactive reducing agent. Side reactions with the solvent or trace amounts of water can occur.
-
Analytical Approach: GC-MS is a powerful tool for identifying volatile impurities. Derivatization of the polar amino alcohol may be necessary to improve its volatility for GC analysis.
-
Issue 3: Poor Separation and Peak Tailing during Column Chromatography
-
Question: I am trying to purify this compound using silica gel chromatography, but I am observing significant peak tailing and poor separation. What is causing this and how can I fix it?
-
Answer: The basic nature of the amine group in your product leads to strong interactions with the acidic silanol groups on the surface of the silica gel, causing tailing.[2]
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Common choices include:
-
Alternative Stationary Phases: If modifying the mobile phase is not sufficient, consider using a different stationary phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.
-
Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica, which minimizes the interaction with the basic product.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is a widely used and effective method for purifying this compound, typically as its hydrochloride salt. For more challenging separations, column chromatography is employed.
Q2: What are the recommended solvents for the recrystallization of this compound hydrochloride?
A2: Polar solvents are generally required for the recrystallization of amine hydrochlorides. Based on the solubility of analogous compounds, good starting points include:
-
Ethanol
-
Isopropanol
-
Methanol/Water mixture
-
Ethanol/Diethyl ether (solvent/anti-solvent)
Q3: What analytical techniques are best suited for assessing the purity of this compound?
A3: A combination of techniques is often ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities. Derivatization is often required for polar amino alcohols.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity and is particularly useful for non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify major impurities.
Data Presentation
Table 1: Potential Byproducts in the Synthesis of this compound
| Potential Byproduct | Origin | Recommended Analytical Method |
| Cyclopentanone | Unreacted starting material | GC-MS |
| 1-Hydroxycyclopentanecarbonitrile | Unreacted intermediate | HPLC, GC-MS (after derivatization) |
| Cyclopentanol | Side reaction in similar syntheses[1] | GC-MS |
| N,N-Dicyclopentylamine | Side reaction in similar syntheses[1] | GC-MS |
| Aldehyde intermediate | Incomplete reduction of nitrile | GC-MS, HPLC |
Table 2: Comparison of Purification Techniques
| Purification Technique | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Simple, cost-effective, scalable. | May not remove impurities with similar solubility. | >98% (highly dependent on solvent system and initial purity) |
| Column Chromatography | High resolution for closely related impurities. | More time-consuming, requires more solvent, can be difficult to scale up. | >99% |
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system (e.g., isopropanol). The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Selection: Use silica gel as the stationary phase.
-
Mobile Phase Selection: A common mobile phase for purifying amines is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). To prevent peak tailing, add a small amount of a basic modifier (e.g., 0.5% triethylamine). A typical starting gradient could be 0-10% methanol in dichloromethane with 0.5% triethylamine.
-
Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the column with the selected mobile phase, gradually increasing the polarity if necessary to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC or another suitable method to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for poor chromatography peak shape.
References
Technical Support Center: Purification of 1-(Aminomethyl)cyclopentanol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-(Aminomethyl)cyclopentanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound hydrochloride?
A1: Impurities in this compound hydrochloride typically originate from the synthetic route, which often starts with cyclopentanone. Potential impurities can be categorized as:
-
Starting Materials: Unreacted cyclopentanone and 1-hydroxycyclopentanecarbonitrile.
-
Incompletely Reacted Intermediates: Residual amounts of the nitrile intermediate.
-
Side Products: Byproducts from the reduction of the nitrile group.
-
Residual Solvents: Solvents used during the synthesis and purification process, such as isopropanol or methanol.
Q2: Which analytical techniques are recommended for assessing the purity of this compound hydrochloride?
A2: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the main compound and detecting non-volatile impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective for such polar compounds.[1][2][3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, including residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and identifying impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[6][7][8]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Q3: My crude product is a brown and oily substance. How can I obtain a white solid?
A3: The appearance of a brown, oily crude product is common before purification. To obtain a white, crystalline solid, the following steps are recommended:
-
Dissolve the crude oil in a minimal amount of a suitable polar solvent, such as isopropanol or methanol.
-
If the free base is present, it can be converted to the hydrochloride salt by the slow addition of a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or dioxane).
-
Cool the solution to 0°C to induce crystallization.[9]
-
Collect the precipitated solid by filtration and wash with a small amount of cold solvent.
-
Further purify the solid by recrystallization.
Troubleshooting Purification Issues
This section provides solutions to common problems encountered during the purification of this compound hydrochloride.
Recrystallization Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Crystal Yield | - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used during dissolution. | - Optimize Solvent System: Test different solvents or solvent mixtures (e.g., isopropanol/water, ethanol/water).- Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of the product.- Lower Crystallization Temperature: Cool the solution in an ice bath or refrigerator to further decrease solubility. |
| Product "Oils Out" Instead of Crystallizing | - The solution is supersaturated.- The rate of cooling is too fast.- The melting point of the compound is lower than the boiling point of the solvent. | - Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves, then allow it to cool to room temperature slowly and undisturbed.- Induce Crystallization: Add a seed crystal of pure product or scratch the inside of the flask with a glass rod at the solution's surface.- Change Solvent: Select a solvent with a lower boiling point. |
| Persistent Impurities After Recrystallization | - The impurity has similar solubility to the product.- Incomplete removal of the mother liquor. | - Perform a Second Recrystallization: A second recrystallization can often remove stubborn impurities.- Thorough Washing: Wash the filtered crystals with a small amount of fresh, ice-cold solvent.- Alternative Purification: If recrystallization is ineffective, consider column chromatography. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation / Peak Tailing on Silica Gel | - Strong interaction between the basic amine and acidic silanol groups on the silica surface. | - Use Amine-Functionalized Silica: This stationary phase minimizes interactions with basic compounds.- Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent.- Consider HILIC: Hydrophilic Interaction Liquid Chromatography is well-suited for separating polar compounds.[1][2][3][4][5] |
| Compound is not Eluting from the Column | - The mobile phase is not polar enough. | - Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase system (e.g., increase methanol in a dichloromethane/methanol system). |
Experimental Protocols
Recrystallization of this compound Hydrochloride
This protocol provides a general guideline for the recrystallization of this compound hydrochloride. Optimization may be required based on the impurity profile of the crude material.
Materials:
-
Crude this compound hydrochloride
-
Isopropanol (or a methanol/water mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot isopropanol (or methanol) and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography using HILIC
This protocol is for the purification of this compound hydrochloride using Hydrophilic Interaction Liquid Chromatography (HILIC).
Materials:
-
Crude this compound hydrochloride
-
HILIC stationary phase (e.g., silica or amide-bonded silica)
-
Acetonitrile (ACN)
-
Water (deionized)
-
Ammonium formate or ammonium acetate (for buffered mobile phase)
-
Chromatography column and system
Procedure:
-
Column Packing and Equilibration: Pack the column with the HILIC stationary phase. Equilibrate the column with the initial mobile phase composition (e.g., 95% acetonitrile, 5% aqueous buffer) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude product in the initial mobile phase.
-
Loading: Load the sample onto the column.
-
Elution: Begin the elution with a high percentage of organic solvent and gradually increase the aqueous component. A typical gradient might be from 5% to 40% aqueous buffer over 20-30 minutes.
-
Fraction Collection: Collect fractions as the compound elutes from the column.
-
Analysis and Pooling: Analyze the fractions (e.g., by TLC or HPLC) to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the recrystallization of this compound hydrochloride.
Caption: Troubleshooting decision tree for purifying this compound hydrochloride.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride(76066-27-8) 1H NMR spectrum [chemicalbook.com]
- 7. (1R,3S)-3-Aminomethyl-cyclopentanol hydrochloride(2472560-54-4) 1H NMR spectrum [chemicalbook.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
troubleshooting common issues in 1-(Aminomethyl)cyclopentanol reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Aminomethyl)cyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common laboratory syntheses for this compound are:
-
Reductive Amination of Cyclopentanone: This method involves the reaction of cyclopentanone with ammonia in the presence of a reducing agent. Common reducing agents include hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium on carbon) or hydride reagents.
-
Reduction of 1-Hydroxycyclopentanecarbonitrile: This route involves the synthesis of the cyanohydrin from cyclopentanone, followed by reduction of the nitrile group to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH4).[1]
Q2: I am experiencing low yields in the reductive amination of cyclopentanone. What are the common causes and solutions?
A2: Low yields in the reductive amination of cyclopentanone to produce this compound can stem from several factors. The primary culprits are often the formation of side products, suboptimal reaction conditions, or catalyst deactivation.
A significant side reaction is the reduction of cyclopentanone to cyclopentanol. This can be minimized by using a reducing agent that is more selective for the imine intermediate over the ketone, such as sodium triacetoxyborohydride. Another common issue is the over-alkylation of the desired primary amine to form the secondary amine, N,N-dicyclopentylamine. Using a large excess of ammonia can kinetically favor the formation of the primary amine.[2]
Reaction conditions such as temperature, pressure, and reaction time are critical and often require optimization. For catalytic hydrogenations, ensuring adequate hydrogen pressure and efficient stirring is crucial to overcome mass transfer limitations. Catalyst deactivation can also occur due to poisoning by the amine product or intermediates. In such cases, increasing the catalyst loading or using a more robust catalyst may be necessary.
Q3: During the LiAlH4 reduction of 1-Hydroxycyclopentanecarbonitrile, I am observing significant byproduct formation. What are these byproducts and how can I avoid them?
A3: The reduction of nitriles with LiAlH4 is a powerful method to obtain primary amines. However, incomplete reduction can lead to the formation of imine intermediates. Furthermore, side reactions can occur if other reducible functional groups are present in the molecule. In the case of 1-Hydroxycyclopentanecarbonitrile, the hydroxyl group can react with LiAlH4. It is crucial to use a sufficient excess of LiAlH4 to ensure complete reduction of the nitrile. The reaction temperature should be carefully controlled, as higher temperatures can sometimes lead to undesired side reactions. A proper work-up procedure is also essential to hydrolyze the aluminum complexes and isolate the desired product.
Q4: What are the best practices for the purification of this compound?
A4: The purification of this compound can be achieved through distillation or crystallization (often as a salt).
-
Distillation: Vacuum distillation is a common method for purifying the free base of this compound. However, amino alcohols can be susceptible to decomposition at high temperatures, so it is crucial to use a high-vacuum system to lower the boiling point.
-
Crystallization: A highly effective method for purification is the formation of a salt, such as the hydrochloride salt, followed by crystallization. This method often yields a product of high purity. The choice of solvent for crystallization is critical and may require some experimentation to find the optimal system.
Q5: What are the recommended storage and handling procedures for this compound?
A5: this compound is a stable compound but should be handled with appropriate care. It is advisable to store it in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[3] When handling the compound, especially in its solid form or as a concentrated solution, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.
Troubleshooting Guides
Problem 1: Low Yield in Reductive Amination of Cyclopentanone
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of cyclopentanol detected by GC/MS or NMR. | Ketone reduction is competing with imine reduction. | Use a more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃). |
| Presence of N,N-dicyclopentylamine as a major byproduct. | Over-alkylation of the primary amine. | Use a large excess of ammonia (e.g., a saturated solution in an organic solvent like methanol). |
| Reaction stalls before completion. | Catalyst deactivation. | Increase catalyst loading or switch to a more robust catalyst (e.g., different support or metal). Ensure the purity of starting materials and solvents. |
| Inconsistent yields between batches. | Poor control over reaction parameters. | Carefully control temperature, pressure, and stirring rate. Ensure consistent quality of reagents. |
Problem 2: Issues with LiAlH4 Reduction of 1-Hydroxycyclopentanecarbonitrile
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted nitrile in the final product. | Insufficient reducing agent or incomplete reaction. | Use a larger excess of LiAlH4. Increase the reaction time or temperature moderately. |
| Complex mixture of products after work-up. | Side reactions or improper work-up. | Ensure anhydrous conditions during the reaction. Perform a careful and controlled aqueous work-up at low temperatures. |
| Low recovery of the product after work-up. | Formation of insoluble aluminum salts that trap the product. | Follow a standard Fieser work-up procedure (sequential addition of water, then NaOH solution, then more water) to ensure the formation of granular, easily filterable aluminum salts. |
Problem 3: Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Product decomposition during vacuum distillation. | High distillation temperature. | Use a higher vacuum to lower the boiling point. Consider a shorter path distillation apparatus. |
| Difficulty in inducing crystallization of the hydrochloride salt. | Incorrect solvent system or presence of impurities. | Screen different solvent systems (e.g., isopropanol/ether, ethanol/acetone). Purify the crude product by another method (e.g., column chromatography) before crystallization. |
| Oily product obtained after crystallization. | Incomplete drying or presence of low-melting impurities. | Dry the crystals under high vacuum for an extended period. Consider recrystallization from a different solvent system. |
Data Presentation
Table 1: Comparison of Reducing Agents for Nitrile Reduction to Primary Amines (General Trends)
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup. | High reactivity, reduces most nitrile groups effectively.[4][5] | Highly reactive with protic solvents (including water and alcohols), requires careful handling and anhydrous conditions. Can reduce other functional groups.[4][5] |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | High pressure of H₂, alcohol or other solvent, often with ammonia. | Cost-effective for large-scale synthesis, uses readily available reagents. | Can lead to the formation of secondary and tertiary amine byproducts.[6] Requires specialized high-pressure equipment. Catalyst can be pyrophoric. |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride from 1-Hydroxycyclopentanecarbonitrile
This protocol is adapted from a known synthetic procedure.[7]
Materials:
-
Cyclopentanone
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc Bromide (ZnBr₂)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium Hydroxide (NaOH) solution (4M)
-
Diatomaceous earth
-
Potassium Hydroxide (KOH)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Methyl tert-butyl ether (MTBE)
-
Hydrogen Chloride (HCl) in dioxane (4N)
Procedure:
-
Synthesis of 1-Hydroxycyclopentanecarbonitrile: To an ice-cooled mixture of cyclopentanone (1.0 eq) and ZnBr₂ (0.12 eq), slowly add TMSCN (1.13 eq). Stir the reaction mixture at room temperature for 12 hours.
-
Reduction to this compound: Slowly add the resulting cyanohydrin solution dropwise to a suspension of LiAlH₄ (3.37 eq) in anhydrous THF at 0 °C. After the addition is complete, heat the mixture to reflux for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature. Under vigorous stirring, slowly and sequentially add water, 4M NaOH aqueous solution, and then more water.
-
Isolation of the Free Base: Filter the mixture through a pad of diatomaceous earth to remove the insoluble material. Separate the organic phase and dry it with solid KOH. Decant the dried organic phase, dry it further over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Formation of the Hydrochloride Salt: Dissolve the residue in MTBE. Add a 4N solution of HCl in dioxane and stir at room temperature for 30 minutes.
-
Purification: Collect the resulting white solid precipitate by filtration and dry under vacuum to afford this compound hydrochloride. A typical reported yield for this procedure is around 68%.[7]
Visualizations
Neuroprotective Signaling Pathway of Gabapentinoids
This compound is a precursor to gabapentinoids, a class of drugs with neuroprotective effects. One of the proposed mechanisms of action involves the modulation of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and inhibition of autophagy.[8][9][10]
Caption: PI3K/Akt/mTOR signaling pathway in neuroprotection.
Experimental Workflow for the Synthesis of this compound Hydrochloride
The following diagram outlines the key steps in the synthesis of this compound hydrochloride from cyclopentanone.
Caption: Synthesis workflow for this compound HCl.
References
- 1. Buy this compound | 45511-81-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 9. Neuroprotective Effects of Gabapentin Against Cerebral Ischemia Reperfusion-Induced Neuronal Autophagic Injury via Regulation of the PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(Aminomethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(Aminomethyl)cyclopentanol. The information is designed to assist researchers in optimizing their reaction conditions, identifying and resolving common issues, and ensuring a high yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective laboratory syntheses for this compound are:
-
Reduction of 1-Hydroxycyclopentanecarbonitrile: This is a widely used method that involves the reduction of the nitrile group of 1-hydroxycyclopentanecarbonitrile to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LAH).
-
Reductive Amination of Cyclopentanone: This route involves the reaction of cyclopentanone with an amine source, typically ammonia, in the presence of a reducing agent to form the target aminomethylated cyclopentanol.
Q2: Which synthetic route is generally preferred and why?
A2: The reduction of 1-hydroxycyclopentanecarbonitrile with LiAlH4 is often preferred due to its relatively straightforward procedure and typically good yields. However, the choice of route can depend on the availability of starting materials, scale of the reaction, and safety considerations, as LiAlH4 is a highly reactive and pyrophoric reagent. Reductive amination offers a potentially greener and safer alternative, especially with the use of catalytic hydrogenation.
Troubleshooting Guides
Route 1: Reduction of 1-Hydroxycyclopentanecarbonitrile with LiAlH₄
This section addresses common issues encountered during the synthesis of this compound via the reduction of 1-hydroxycyclopentanecarbonitrile with Lithium Aluminum Hydride (LAH).
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or GC-MS. If starting material is still present after the initial reaction time, consider extending it. |
| - Increase Reaction Temperature: While the initial addition of the nitrile to the LAH suspension is typically done at 0°C to control the exothermic reaction, the reaction can be gently refluxed to drive it to completion. | |
| - Insufficient LAH: Ensure a sufficient molar excess of LAH is used. A common starting point is 1.5 to 2.0 equivalents of LAH per equivalent of nitrile.[1] | |
| Degradation of Product during Workup | - Careful Quenching: The quenching of excess LAH is highly exothermic and can lead to side reactions if not controlled. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is a standard and effective method to produce a granular precipitate of aluminum salts that is easy to filter. |
| Loss of Product during Extraction | - pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 12) before extraction to ensure the amine is in its free base form and more soluble in organic solvents. |
| - Choice of Solvent: Use a suitable extraction solvent. While ethyl acetate is common, dichloromethane or a mixture of THF and ethyl acetate can sometimes be more effective. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification (e.g., by GC-MS, NMR) | Potential Cause | Mitigation Strategy |
| Unreacted 1-Hydroxycyclopentanecarbonitrile | Characteristic nitrile peak in IR (~2250 cm⁻¹) or ¹³C NMR (~120 ppm). | Incomplete reduction. | See "Low Yield" troubleshooting. |
| Intermediate Imine Species | Can be hydrolyzed back to cyclopentanone. | Incomplete reduction (insufficient LAH or reaction time). | Ensure complete reduction by optimizing reaction conditions. |
| Over-reduction Products (e.g., 1-Methylcyclopentanol) | Unlikely with LAH under standard conditions. | ||
| Dimerization Products | Higher molecular weight species observed by MS. | Can occur with some nitriles during LAH reduction.[2] | Use a higher dilution of the substrate during addition to the LAH suspension. |
Route 2: Reductive Amination of Cyclopentanone
This section addresses common issues encountered during the synthesis of this compound via the reductive amination of cyclopentanone.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient Imine Formation | - Water Removal: The formation of the imine intermediate is an equilibrium reaction. Removing water as it forms, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine. |
| - pH Control: The reaction is typically favored under slightly acidic conditions (pH 4-6) to catalyze imine formation without significantly protonating the amine nucleophile. | |
| Side Reaction: Reduction of Cyclopentanone | - Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder reducing agent that is often selective for the reduction of the imine in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective at a controlled pH. |
| Side Reaction: Over-alkylation | - Excess Ammonia: Using a large excess of ammonia can help to minimize the formation of secondary and tertiary amine byproducts. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification (e.g., by GC-MS, NMR) | Potential Cause | Mitigation Strategy |
| Cyclopentanol | Absence of nitrogen in the molecule. | Reduction of the starting cyclopentanone. | Use a more selective reducing agent like NaBH(OAc)₃. |
| N-Cyclopentyl-1-(aminomethyl)cyclopentanol (Secondary Amine) | Higher molecular weight and different fragmentation pattern in MS. | Reaction of the product with another molecule of cyclopentanone and subsequent reduction. | Use a large excess of ammonia. |
| Unreacted Cyclopentanone | Characteristic ketone peak in IR (~1740 cm⁻¹) or ¹³C NMR (~220 ppm). | Incomplete reaction. | Increase reaction time or optimize the amount of reducing agent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via LAH Reduction
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
1-Hydroxycyclopentanecarbonitrile
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hydrochloric Acid (HCl) in dioxane or ether (for salt formation if desired)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (1.5 - 2.0 eq.) in anhydrous THF.
-
Addition of Nitrile: Cool the LAH suspension to 0°C using an ice bath. Dissolve 1-hydroxycyclopentanecarbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or gently reflux until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0°C. Cautiously and sequentially add the following dropwise:
-
'x' mL of water (where 'x' is the number of grams of LAH used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Workup: Stir the resulting mixture vigorously for 15-30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Extraction: Combine the filtrate and washes. If two phases are present, separate them. Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine all organic phases, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization.
Data Presentation
Table 1: Optimization of LAH Reduction of 1-Hydroxycyclopentanecarbonitrile
| Entry | LAH (eq.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by GC) |
| 1 | 1.5 | 25 (RT) | 4 | 75 | 92 |
| 2 | 2.0 | 25 (RT) | 4 | 85 | 95 |
| 3 | 2.0 | 65 (Reflux) | 2 | 90 | 96 |
| 4 | 1.5 | 65 (Reflux) | 4 | 88 | 94 |
Note: The data presented in this table is illustrative and intended for comparison purposes. Actual results may vary based on specific experimental conditions.
Visualizations
Experimental Workflow: LAH Reduction
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield in LAH Reduction
Caption: Troubleshooting guide for low yield in LAH reduction.
References
Technical Support Center: Purification of 1-(Aminomethyl)cyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(Aminomethyl)cyclopentanol and its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
When synthesized via the reduction of 1-hydroxycyclopentanecarbonitrile with a reducing agent like Lithium Aluminum Hydride (LiAlH₄), the primary impurities may include:
-
Unreacted Starting Material: 1-hydroxycyclopentanecarbonitrile.
-
Intermediate Imine: The partially reduced intermediate.
-
By-products from the workup: Salts and other reagents used during the reaction quenching and extraction steps.
-
Solvent Residues: Residual solvents from the reaction and extraction steps.
Q2: What are the recommended methods for purifying this compound?
The most common and effective purification methods are:
-
Recrystallization of the hydrochloride salt: This is a highly effective method for removing most impurities.
-
Vacuum Distillation: Suitable for purifying the free base form of the compound.
-
Column Chromatography: Can be used to separate closely related impurities but can be challenging due to the polar nature of the compound.
Q3: Why is it often recommended to purify the hydrochloride salt of this compound instead of the free base?
The hydrochloride salt of this compound is a solid with a higher melting point and is often more crystalline than the free base, which can be an oil or a low-melting solid.[1] This makes it more amenable to purification by recrystallization, which is a powerful technique for achieving high purity. The salt formation also helps in precipitating the product from non-polar solvents.[2]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
To assess the purity of the final product, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the main compound and provide information about the presence of organic impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment and can be adapted to separate polar compounds.
Troubleshooting Guides
Recrystallization of this compound Hydrochloride
| Problem | Possible Cause(s) | Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] |
| The product "oils out" instead of forming crystals. | - The solution is cooling too rapidly.- The concentration of the solute is too high.- The boiling point of the solvent is higher than the melting point of the solute. | - Reheat the solution to dissolve the oil, and allow it to cool more slowly. You can insulate the flask to slow down the cooling rate.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.[5] |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- The crystals were washed with a solvent that was not ice-cold, leading to dissolution of the product. | - Minimize the amount of hot solvent used to dissolve the crude product.[4]- Ensure the rinsing solvent is thoroughly chilled before use and use a minimal amount.[4]- The mother liquor can be concentrated to recover a second crop of crystals.[5] |
| The purified product is still impure. | - Inefficient removal of impurities during a single recrystallization.- Co-crystallization of impurities with the product. | - Perform a second recrystallization of the product.- Ensure slow cooling to allow for the formation of a pure crystal lattice.[5] |
Column Chromatography of this compound
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not move from the origin (streaking at the top of the column). | - The eluent is not polar enough.- Strong interaction between the amine and the acidic silica gel. | - Gradually increase the polarity of the mobile phase. A common solvent system is a gradient of methanol in dichloromethane or chloroform.- Add a small amount of a basic modifier like triethylamine or ammonia (e.g., 0.1-1%) to the eluent to suppress the interaction with silica gel.[6][7] |
| Poor separation of the product from impurities. | - The chosen solvent system has insufficient selectivity.- The column is overloaded with the crude product. | - Experiment with different solvent systems on a thin-layer chromatography (TLC) plate to find an optimal mobile phase for separation.- Use a larger column or reduce the amount of crude material loaded onto the column. |
| The compound elutes as very broad bands. | - Diffusion on the column.- Strong tailing due to interaction with the stationary phase. | - Increase the flow rate of the eluent.- As mentioned above, add a basic modifier to the mobile phase to improve the peak shape.[8] |
Experimental Protocols
Recrystallization of this compound Hydrochloride
This protocol is based on methods reported for similar amino alcohols.[9]
-
Dissolution: In a flask, dissolve the crude this compound hydrochloride in a minimal amount of hot isopropanol. The flask should be heated in a water bath or on a heating mantle.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization (as HCl salt) | >98% | High purity, scalable, cost-effective. | Requires conversion to the salt form. |
| Vacuum Distillation (as free base) | ~95-98% | Good for removing non-volatile impurities. | The free base may be a viscous liquid or low melting solid, making handling difficult. |
| Column Chromatography | Variable, can be >99% | Can separate very similar impurities. | Can be low yielding, requires significant solvent, and can be challenging for polar amines. |
Mandatory Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound HCl by recrystallization.
Troubleshooting Logic for Column Chromatography
Caption: Decision-making workflow for troubleshooting the column chromatography of polar amines.
References
- 1. Buy this compound | 45511-81-7 [smolecule.com]
- 2. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. This compound hydrochloride(76066-27-8) 1H NMR [m.chemicalbook.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 1-(Aminomethyl)cyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-(Aminomethyl)cyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent method involves a two-step sequence starting from cyclopentanone.[1][2] The first step is the formation of 1-hydroxycyclopentanecarbonitrile (a cyanohydrin intermediate).[1] The second step is the chemical reduction of the nitrile group to a primary amine to yield the final product.[1][2]
Q2: Which cyanide sources are suitable for the first step (cyanohydrin formation) at a larger scale?
A2: While hydrogen cyanide (HCN) is a classic reagent, its high toxicity presents significant handling challenges at scale.[3] Trimethylsilyl cyanide (TMSCN) is a commonly used alternative, often catalyzed by a Lewis acid like Zinc Bromide (ZnBr2).[1] Alkali metal cyanides such as potassium cyanide (KCN) or sodium cyanide (NaCN) can also be used, often in situ to generate HCN under mildly acidic conditions.[4][5] When using cyanide salts, careful pH control is crucial to manage the release of HCN gas.[3][5]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns are:
-
Use of Cyanide: All cyanide sources are highly toxic.[3] Operations should be conducted in a well-ventilated fume hood or a contained system, with appropriate personal protective equipment (PPE) and an emergency response plan that includes a cyanide antidote kit.
-
Pyrophoric and Water-Reactive Reagents: Lithium aluminum hydride (LiAlH4) is a common reducing agent for this synthesis; it is highly pyrophoric and reacts violently with water.[6] The quenching procedure, involving the sequential addition of water and sodium hydroxide solution, is highly exothermic and must be performed with extreme caution and robust cooling.[1]
-
Hydrogen Gas: Catalytic hydrogenation involves the use of flammable hydrogen gas, often under pressure, which requires specialized high-pressure reactors and safety protocols.[7][8]
Q4: How can I minimize the formation of secondary and tertiary amine byproducts during the nitrile reduction step?
A4: The formation of secondary ((R-CH2)2NH) and tertiary ((R-CH2)3N) amines is a common side reaction in nitrile reductions.[7] To favor the formation of the desired primary amine, several strategies can be employed:
-
Catalyst Choice: Certain catalysts, like cobalt boride, are known to be more selective for primary amine production.[7]
-
Addition of Ammonia: Adding ammonia (or ammonium hydroxide) to the reaction mixture can suppress the formation of byproducts by shifting the equilibrium away from the reaction of the intermediate imine with the product amine.[8]
-
Reaction Conditions: Optimizing solvent, temperature, pH, and hydrogen pressure is critical for selectivity.[7]
Q5: Is crystallization of the final product as a salt recommended for large-scale purification?
A5: Yes. This compound is an amino alcohol and may exist as an oil or low-melting solid, making it difficult to purify by crystallization directly. Forming a salt, such as the hydrochloride (HCl) salt, typically yields a stable, crystalline solid that is much easier to handle, purify by recrystallization, and store.[1][9] This is a common strategy in pharmaceutical development.
Synthesis Workflow and Troubleshooting
Overall Synthesis Pathway
The general synthetic route from cyclopentanone to this compound is a two-stage process.
References
- 1. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Buy this compound | 45511-81-7 [smolecule.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. This compound hydrochloride | CAS 76066-27-8 | Chemical-Suppliers [chemical-suppliers.eu]
Technical Support Center: Synthesis of 1-(Aminomethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 1-(Aminomethyl)cyclopentanol. The information is presented in a question-and-answer format to directly address experimental challenges.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 1-Hydroxycyclopentanecarbonitrile (Intermediate) | Retro-cyanohydrin reaction: The formation of the cyanohydrin is a reversible equilibrium. Basic conditions can favor the reverse reaction, converting the product back to cyclopentanone.[1][2][3][4] | - Maintain a slightly acidic to neutral pH during the reaction. - Use a stoichiometric amount of a cyanide source or a slight excess. - Consider using a silylated cyanide reagent (e.g., TMSCN) which can drive the reaction forward. |
| Incomplete reaction: Insufficient reaction time or low temperature. | - Monitor the reaction progress by TLC or GC to ensure the disappearance of the starting material. - If the reaction is sluggish, a slight increase in temperature may be beneficial, but monitor for side reactions. | |
| Low yield of this compound | Incomplete reduction of the nitrile: Insufficient reducing agent or deactivation of the reducing agent. | - Use a sufficient excess of the reducing agent (e.g., LiAlH₄). - Ensure all reagents and solvents are anhydrous, as water will quench LiAlH₄.[5][6][7] |
| Side reaction with the hydroxyl group: The acidic proton of the hydroxyl group in the cyanohydrin intermediate reacts with the basic reducing agent (e.g., LiAlH₄), consuming it and forming an alkoxide intermediate.[5][6] | - Add the cyanohydrin solution slowly to the suspension of the reducing agent at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. - Consider protecting the hydroxyl group before the reduction step, although this adds extra steps to the synthesis. | |
| Product loss during workup: Emulsion formation or incomplete extraction. | - During the aqueous workup, add the quenching reagents slowly and in a specific order (e.g., water, then NaOH solution, then more water for LiAlH₄ quenches) to form a granular precipitate that is easier to filter. - Perform multiple extractions of the aqueous layer with a suitable organic solvent. | |
| Presence of cyclopentanone in the final product | Incomplete cyanohydrin formation or retro-cyanohydrin reaction during workup. | - Optimize the cyanohydrin formation step as described above. - Ensure the workup conditions for the reduction step are not excessively basic for a prolonged period. |
| Presence of an unknown impurity with a similar polarity to the product | Intramolecular cyclization: The amino and hydroxyl groups in the final product can potentially cyclize to form an oxazaspiro compound, especially under certain pH or thermal conditions during workup or distillation. | - Maintain a neutral or slightly acidic pH during the final purification steps. - Avoid excessive heat during solvent removal or distillation. - Purify the final product by crystallization if possible, as this can be more effective at removing isomeric impurities than distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory-scale synthesis starts with cyclopentanone. The first step is the formation of the cyanohydrin intermediate, 1-hydroxycyclopentanecarbonitrile, by reacting cyclopentanone with a cyanide source, such as sodium cyanide or trimethylsilyl cyanide (TMSCN). The subsequent step involves the reduction of the nitrile group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1][8]
Q2: Why is my yield of the cyanohydrin intermediate consistently low?
A2: Low yields in cyanohydrin formation are often due to the reversibility of the reaction. This equilibrium can be shifted back towards the starting materials, cyclopentanone and cyanide, under basic conditions. This is known as the retro-cyanohydrin reaction.[1][2][3][4] To improve the yield, it is crucial to control the pH, keeping it slightly acidic or neutral.
Q3: Can I use a milder reducing agent than LiAlH₄ for the nitrile reduction?
A3: While LiAlH₄ is a very effective but highly reactive reducing agent, other methods can be employed. Catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon under a hydrogen atmosphere) is an alternative. However, this may require high pressure and temperature and might have different chemoselectivity. Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles to amines.[8][9]
Q4: I observe gas evolution when I add my cyanohydrin intermediate to the LiAlH₄ suspension. Is this normal?
A4: Yes, this is expected. The cyanohydrin has a hydroxyl group with an acidic proton. LiAlH₄ is a strong base and will react with this acidic proton to form an aluminum alkoxide and hydrogen gas. This is a significant side reaction as it consumes one equivalent of the hydride for each equivalent of the cyanohydrin. It is essential to account for this by using a sufficient excess of LiAlH₄.[5][6]
Q5: How can I best purify the final product, this compound?
A5: The final product is a viscous oil or a low-melting solid and can be purified by vacuum distillation. However, given the potential for intramolecular cyclization at elevated temperatures, crystallization is often a better method for obtaining a highly pure product. The product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether or isopropanol), which often facilitates crystallization and improves the handling and stability of the compound.
Experimental Protocol: Synthesis of this compound
This protocol is provided as a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.
Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice bath.
-
Reagents: Charge the flask with a solution of sodium cyanide in water.
-
Addition: Slowly add a solution of cyclopentanone in a suitable solvent (e.g., ethanol) to the cyanide solution via the dropping funnel, maintaining the temperature below 10 °C.
-
Acidification: After the addition of cyclopentanone, slowly add an acid (e.g., acetic acid or a dilute mineral acid) to the reaction mixture to generate HCN in situ, while keeping the temperature below 10 °C and the pH slightly acidic.
-
Reaction: Allow the reaction to stir at room temperature for several hours or until the reaction is complete as monitored by TLC or GC.
-
Workup: Extract the reaction mixture with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-hydroxycyclopentanecarbonitrile.
Step 2: Reduction of 1-Hydroxycyclopentanecarbonitrile to this compound
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent: Suspend lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF) in the flask and cool the suspension in an ice bath.
-
Addition: Dissolve the crude 1-hydroxycyclopentanecarbonitrile from Step 1 in the same dry solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC or GC).
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.
-
Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash it thoroughly with the ethereal solvent.
-
Purification: Dry the combined filtrate over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or crystallization (optionally as the hydrochloride salt).
Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Potential side reactions during the synthesis.
References
- 1. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 5. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. adichemistry.com [adichemistry.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
stability issues of 1-(Aminomethyl)cyclopentanol in solution
Welcome to the technical support center for 1-(Aminomethyl)cyclopentanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several key factors:
-
pH: The amine group is basic and the alcohol group is neutral. Extreme pH values (both acidic and alkaline) can potentially catalyze degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2]
-
Light: Exposure to UV or visible light can provide the energy for photochemical degradation reactions.[1][3]
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to the oxidation of the amine or alcohol functional groups.[4][5]
-
Solvent: The choice of solvent can influence the stability. Protic solvents may participate in reactions, while aprotic solvents might be more inert.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the functional groups present (a primary amine and a tertiary alcohol on a cyclopentane ring):
-
Oxidation: The primary aminomethyl group could be susceptible to oxidation, potentially forming a variety of products including aldehydes, carboxylic acids, or N-oxides. The tertiary alcohol is generally resistant to oxidation under mild conditions, but strong oxidants could lead to ring-opening.
-
Reaction with Carbon Dioxide: Primary amines can react with carbon dioxide from the atmosphere to form carbamates, especially in solution.
-
Photodegradation: Exposure to light could potentially lead to radical-mediated degradation pathways.
Q3: What are the visual or physical signs of this compound degradation in solution?
A3: Signs of degradation in a solution of this compound may include:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution.
-
Precipitation: The formation of a solid precipitate, which could indicate the formation of insoluble degradation products or polymerization.[3]
-
Change in pH: A shift in the pH of the solution without the addition of an acid or base.
-
Odor Change: The development of an unusual or stronger odor.[3]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures (e.g., 2-8 °C). For long-term storage, freezing (-20 °C or -80 °C) may be an option, but freeze-thaw stability should be assessed.
-
Light: Protect from light by using amber vials or by storing in the dark.[6]
-
Atmosphere: For sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric carbon dioxide.
-
Container: Use tightly sealed, appropriate containers to prevent solvent evaporation and contamination.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of the compound. | 1. Prepare a fresh solution from solid material and re-analyze. 2. Review solution preparation and storage conditions (pH, temperature, light exposure). 3. Perform a forced degradation study to identify potential degradation products. |
| Decreased potency or concentration over time | Chemical instability in the chosen solvent or storage conditions. | 1. Verify the storage conditions are optimal (low temperature, protected from light). 2. Evaluate the stability in different solvents or buffer systems. 3. Consider preparing fresh solutions more frequently. |
| Solution has turned yellow | Oxidation or other degradation pathways. | 1. Discard the solution. 2. When preparing new solutions, consider de-gassing the solvent and storing under an inert atmosphere. 3. Ensure storage containers are clean and free of potential contaminants. |
| Precipitate has formed in the solution | Formation of an insoluble degradation product or salt. | 1. Attempt to identify the precipitate (e.g., through filtration, washing, and analysis). 2. Review the solution's pH and concentration; the compound may be less soluble under certain conditions. 3. Consider using a different solvent or adjusting the pH to improve solubility and stability. |
Data Presentation
The following tables are examples of how quantitative stability data for this compound could be presented. Note: The data below is illustrative and not based on actual experimental results.
Table 1: Illustrative pH Stability of this compound (1 mg/mL in Aqueous Buffers) at 25°C for 7 Days
| pH | Initial Purity (%) | Purity after 7 days (%) | % Degradation | Appearance |
| 3.0 | 99.8 | 98.5 | 1.3 | Colorless |
| 5.0 | 99.9 | 99.7 | 0.2 | Colorless |
| 7.4 | 99.9 | 99.8 | 0.1 | Colorless |
| 9.0 | 99.8 | 99.0 | 0.8 | Faintly yellow |
| 11.0 | 99.7 | 95.2 | 4.5 | Yellow |
Table 2: Illustrative Temperature Stability of this compound (1 mg/mL in pH 7.4 Buffer) for 30 Days
| Temperature | Initial Purity (%) | Purity after 30 days (%) | % Degradation |
| 4°C | 99.9 | 99.8 | 0.1 |
| 25°C | 99.9 | 99.1 | 0.8 |
| 40°C | 99.8 | 96.5 | 3.3 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it to a suitable concentration for analysis (e.g., by HPLC).
-
-
Alkaline Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solution at room temperature, protected from light, for a defined period.
-
At specified time points, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Store a portion of the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Analyze samples at specified time points.
-
-
Photostability:
-
Expose a portion of the stock solution to a controlled light source (e.g., as per ICH Q1B guidelines).
-
Include a dark control sample stored under the same conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.[7]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 1-(Aminomethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-(Aminomethyl)cyclopentanol. As an aliphatic amino alcohol, this compound lacks a strong UV chromophore, presenting a significant challenge for direct analysis by conventional HPLC-UV methodology. This document explores three primary strategies to achieve accurate and robust purity assessments: pre-column derivatization, the use of universal HPLC detectors, and a direct analysis approach with specialized column chemistry.
Introduction to Analytical Challenges
The primary analytical hurdles in the purity analysis of this compound are its:
-
Lack of a UV Chromophore: The molecule does not absorb light in the typical UV range, making detection with standard photodiode array (PDA) or UV detectors difficult.
-
High Polarity: The presence of both an amino and a hydroxyl group makes the molecule highly polar, which can lead to poor retention on traditional reversed-phase HPLC columns.
To overcome these challenges, several analytical strategies can be employed. This guide provides a detailed comparison of these methods, including experimental protocols and supporting data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of HPLC Methodologies
The following table summarizes the different HPLC approaches for the analysis of this compound, highlighting their key features, advantages, and disadvantages.
| Methodology | Principle | Detection Method | Advantages | Disadvantages |
| Pre-column Derivatization with OPA | The primary amine of this compound is reacted with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent and UV-active isoindole derivative. | UV/Vis or Fluorescence | High sensitivity and specificity. Can be performed with standard HPLC-UV/FLD instrumentation. | Requires an additional sample preparation step. The stability of the derivative can be a concern.[1][2] |
| HILIC with Universal Detection | Hydrophilic Interaction Liquid Chromatography (HILIC) is used to retain the polar analyte. Detection is achieved using a universal detector that does not rely on UV absorbance. | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | Direct analysis without derivatization. Universal detection is suitable for a wide range of compounds.[3] | Requires specialized detectors (ELSD or CAD). Sensitivity can be lower than fluorescence detection.[3] |
| Direct Analysis on a Mixed-Mode Column | A specialized column, such as a Newcrom R1, which has mixed-mode (reversed-phase and ion-exchange) characteristics, is used to achieve retention of the polar analyte without derivatization. | Mass Spectrometry (MS) or other universal detectors | Simple sample preparation. Direct analysis of the parent compound. | May require a specific and less common type of HPLC column. Detection may still require a non-UV detector like MS for adequate sensitivity. |
Experimental Protocols
Method 1: Pre-column Derivatization with o-Phthalaldehyde (OPA) and UV/Fluorescence Detection
This method is adapted from established procedures for the analysis of amino acids and other primary amines.[1][2]
Derivatization Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of deionized water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.
Derivatization Procedure:
-
Prepare a standard solution of this compound in deionized water (e.g., 1 mg/mL).
-
Prepare the sample solution of this compound at a similar concentration.
-
In a clean vial, mix 100 µL of the standard or sample solution with 100 µL of the OPA reagent.
-
Vortex the mixture for 30 seconds and allow it to react at room temperature for 2 minutes.
-
Inject an appropriate volume (e.g., 10 µL) of the resulting solution into the HPLC system.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 340 nm or Fluorescence (Excitation: 340 nm, Emission: 450 nm) |
Method 2: HILIC with Evaporative Light Scattering Detection (ELSD)
This method is a general approach for the analysis of polar compounds that lack a UV chromophore.[3]
Sample Preparation:
-
Prepare a standard solution of this compound in a mixture of acetonitrile and water (e.g., 70:30, v/v) to a concentration of approximately 1 mg/mL.
-
Prepare the sample solution in the same manner.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Condition |
| Column | HILIC column (e.g., Amide or Silica-based, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Isocratic Elution | 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| ELSD Settings | Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min |
Method 3: Direct Analysis using a Mixed-Mode Column with Mass Spectrometric (MS) Detection
This method is based on the analysis of the structurally similar compound, 1-(aminomethyl)cyclohexan-1-ol, and may require optimization for this compound.
Sample Preparation:
-
Prepare a standard solution of this compound in a mixture of acetonitrile and water (50:50, v/v) to a concentration of approximately 0.1 mg/mL.
-
Prepare the sample solution in the same manner.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Condition |
| Column | Newcrom R1 column (or equivalent mixed-mode column) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-10 min: 10-50% B; 10-15 min: 50% B; 15-16 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | Mass Spectrometer with Electrospray Ionization (ESI) in positive ion mode. Monitor the [M+H]+ ion for this compound. |
Mandatory Visualizations
The following diagrams illustrate the decision-making process for method selection and a typical workflow for the pre-column derivatization method.
Caption: Workflow for selecting an HPLC method for a non-UV active compound.
Caption: Experimental workflow for pre-column derivatization HPLC.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 1-(Aminomethyl)cyclopentanol via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(Aminomethyl)cyclopentanol against a structural isomer, (2-aminocyclopentyl)methanol. The aim is to furnish researchers with the necessary data and protocols to unambiguously validate the structure of this compound and distinguish it from potential synthetic impurities or regioisomers.
Structural Comparison and NMR Data
The key to differentiating this compound from its isomers lies in the distinct chemical environments of the protons and carbon atoms in each structure, which give rise to unique signals in their respective ¹H and ¹³C NMR spectra. This compound is a tertiary alcohol, characterized by a quaternary carbon (C1) bonded to the hydroxyl group, the aminomethyl group, and two methylene groups of the cyclopentane ring. In contrast, (2-aminocyclopentyl)methanol is a primary alcohol with a secondary carbon attached to the hydroxyl group. These fundamental structural differences are readily elucidated by NMR spectroscopy.
Below is a summary of the predicted ¹H and ¹³C NMR data for both compounds. This data was generated using a reliable online NMR prediction tool to provide a quantitative basis for comparison.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound and (2-aminocyclopentyl)methanol
| This compound | (2-aminocyclopentyl)methanol (trans isomer) | ||
| ¹H NMR (ppm) | Assignment | ¹H NMR (ppm) | Assignment |
| ~2.65 (s, 2H) | -CH₂-NH₂ | ~3.50 (m, 2H) | -CH₂-OH |
| ~1.60 - 1.75 (m, 8H) | Cyclopentyl-H | ~3.10 (m, 1H) | -CH-NH₂ |
| ~2.5 (br s, 3H) | -NH₂ and -OH | ~1.20 - 2.00 (m, 8H) | Cyclopentyl-H |
| ~2.0 (br s, 3H) | -NH₂ and -OH | ||
| ¹³C NMR (ppm) | Assignment | ¹³C NMR (ppm) | Assignment |
| ~80.0 | C1 (quaternary) | ~65.0 | -CH₂-OH |
| ~50.0 | -CH₂-NH₂ | ~60.0 | -CH-NH₂ |
| ~38.0 | C2, C5 | ~35.0, ~33.0, ~28.0, ~22.0 | Cyclopentyl-C |
| ~24.0 | C3, C4 |
Note: Chemical shifts are predicted and may vary slightly depending on the solvent and experimental conditions. Multiplicities are denoted as 's' for singlet and 'm' for multiplet. 'br s' indicates a broad singlet.
Experimental Protocol for NMR Validation
A standard and robust protocol for the acquisition of ¹H and ¹³C NMR spectra is crucial for obtaining high-quality data for structural elucidation.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals (-NH₂ and -OH).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For enhanced structural confirmation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) is highly recommended to differentiate between CH, CH₂, and CH₃ groups and to identify the quaternary carbon.
-
Workflow for Structural Validation
The logical flow for validating the structure of this compound using NMR spectroscopy is outlined below.
Caption: Workflow for the validation of this compound structure by NMR.
Conclusion
The structural validation of this compound can be definitively achieved through a systematic analysis of its ¹H and ¹³C NMR spectra. The presence of a quaternary carbon signal around 80.0 ppm in the ¹³C NMR spectrum is a key diagnostic feature that distinguishes it from its primary alcohol isomer, (2-aminocyclopentyl)methanol. By following the provided experimental protocol and comparing the acquired data with the reference values, researchers can confidently confirm the identity and purity of their synthesized compound, ensuring the integrity of their subsequent research and development activities.
Characterization of 1-(Aminomethyl)cyclopentanol: A Comparative Guide to Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry for the characterization of 1-(Aminomethyl)cyclopentanol against other analytical techniques. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the optimal methods for their specific needs.
Introduction to this compound
This compound is a cyclic amino alcohol with the molecular formula C₆H₁₃NO and a molecular weight of approximately 115.18 g/mol .[1] Its structure, featuring a cyclopentane ring with both an aminomethyl (-CH₂NH₂) and a hydroxyl (-OH) group attached to the same carbon, makes it a valuable building block in the synthesis of various pharmaceutical compounds. Accurate characterization of this molecule is crucial for quality control, reaction monitoring, and regulatory compliance in drug development.
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. When subjected to ionization, this compound is expected to undergo characteristic fragmentation, providing a unique spectral fingerprint.
Predicted Fragmentation Pattern
Based on the known fragmentation patterns of cyclic alcohols and primary amines, the electron ionization (EI) mass spectrum of this compound is predicted to exhibit the following key fragments:
-
Molecular Ion (M⁺): A peak corresponding to the intact molecule at m/z 115. Due to the presence of the amine and alcohol groups, this peak may be of low intensity or absent.
-
Loss of Aminomethyl Radical (M - 30): Cleavage of the bond between the cyclopentyl ring and the aminomethyl group, resulting in a fragment at m/z 85.
-
Aminomethyl Cation: The corresponding fragment from the beta-cleavage, a prominent peak at m/z 30, characteristic of primary amines.[2]
-
Loss of Water (M - 18): Dehydration of the alcohol group, leading to a peak at m/z 97.
-
Loss of a Hydrogen Atom (M - 1): A peak at m/z 114, common in the mass spectra of alcohols.
-
Cyclopentyl Ring Fragmentation: A characteristic peak for cyclic alcohols may appear at m/z 57.[3]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a standard procedure for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS).
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
- Vortex the solution to ensure complete dissolution.
2. GC-MS Instrumentation:
- Gas Chromatograph:
- Injector Temperature: 250°C
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: Increase to 280°C at a rate of 10°C/min.
- Final hold: Hold at 280°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 20-200
- Scan Rate: 2 scans/second
3. Data Analysis:
- Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Analyze the fragmentation pattern and compare it with the predicted fragments and library spectra for confirmation.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for the characterization of this compound using GC-MS.
Comparison with Alternative Analytical Techniques
While mass spectrometry is highly effective for structural elucidation, other analytical techniques provide complementary information. The choice of technique depends on the specific analytical goal.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, structural information. | High sensitivity, provides structural details, suitable for complex mixtures when coupled with chromatography. | May not identify stereoisomers, molecular ion can be weak or absent. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. | Non-destructive, provides unambiguous structure determination. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for some molecules. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, -NH₂). | Fast, non-destructive, provides information on chemical bonds. | Provides limited structural information, not suitable for complex mixture analysis without separation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | High resolution for separation, quantitative analysis. | Does not provide structural information on its own, requires reference standards for identification. |
Logical Framework for Method Selection
The selection of an appropriate analytical technique is a critical step in the characterization of a compound like this compound. The following diagram illustrates a decision-making process based on the analytical requirements.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
Mass spectrometry is an indispensable tool for the characterization of this compound, providing crucial information on its molecular weight and structure through detailed fragmentation analysis. When used in conjunction with other techniques such as NMR and HPLC, a comprehensive and unambiguous characterization can be achieved, ensuring the quality and integrity of this important pharmaceutical building block. This guide provides the foundational knowledge for researchers to effectively utilize mass spectrometry and make informed decisions on the most appropriate analytical strategies for their research and development needs.
References
A Comparative Guide to Analytical Methods for the Quantification of 1-(Aminomethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1-(Aminomethyl)cyclopentanol, a key building block in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and stability of this intermediate and the resulting active pharmaceutical ingredients (APIs). This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Comparison of Quantitative Performance
The following table summarizes the typical quantitative performance characteristics of the discussed analytical methods. It is important to note that while specific data for this compound is not extensively published, the presented values are based on established analytical principles and data from structurally similar compounds.
| Analytical Method | Analyte Form | Typical Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Throughput | Notes |
| RP-HPLC with UV Detection | Free base or salt | > 0.999 | 98 - 102 | < 2% | ~0.1 µg/mL | ~0.3 µg/mL | High | Based on data for similar aromatic amines.[1] |
| Chiral HPLC with UV Detection | Free base or salt | > 0.998 | 97 - 103 | < 3% | ~0.2 µg/mL | ~0.6 µg/mL | Medium | For enantiomeric purity determination. |
| GC-MS (with derivatization) | Derivatized | > 0.995 | 95 - 105 | < 5% | ~1 ng/mL | ~3 ng/mL | Medium | Requires derivatization; high sensitivity. |
| Quantitative NMR (qNMR) | Free base or salt | Not applicable | 98 - 102 | < 1% | ~0.1 mg/mL | ~0.3 mg/mL | Low | Primary ratio method; highly accurate.[2][3] |
| Acid-Base Titration | Free base or salt | Not applicable | 99 - 101 | < 0.5% | ~1 mg/mL | ~3 mg/mL | Low | Simple, cost-effective for bulk assay.[4] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in process samples and for purity analysis.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water). The exact ratio should be optimized to achieve a suitable retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Quantification: External standard calibration curve.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is essential for determining the enantiomeric purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) (e.g., amylose or cellulose derivatives).[5]
-
Mobile Phase: Typically a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[6]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a low wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Quantification: Area normalization of the two enantiomer peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of this compound, derivatization is necessary for GC-MS analysis. This method offers high sensitivity and selectivity.
-
Derivatization (Silylation):
-
Accurately weigh the sample into a reaction vial.
-
Add a suitable solvent (e.g., acetonitrile) and a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[7]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
Cool to room temperature before injection.
-
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Optimize for separation from derivatizing agent and any impurities. A typical program might start at 100°C, ramp to 250°C, and hold.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized analyte for enhanced sensitivity and selectivity.
-
Quantification: Internal or external standard calibration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a highly accurate determination of purity and concentration without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that is well-resolved from the analyte signals.[8]
-
Add a known volume of a deuterated solvent (e.g., D₂O, MeOD).
-
-
NMR Acquisition Parameters:
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Calculation: The concentration of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the initial weights of the sample and internal standard.[2]
Acid-Base Titration
This classical method is a simple and cost-effective way to determine the assay of bulk this compound.
-
Principle: The basic amino group of this compound is titrated with a standardized acid solution.
-
Reagents:
-
Standardized hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solution (e.g., 0.1 N).
-
A suitable solvent (e.g., deionized water or a mixed aqueous/alcoholic solvent to ensure solubility).
-
-
Procedure:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in the chosen solvent in a beaker or flask.
-
Use a calibrated pH meter and electrode to monitor the pH of the solution.
-
Titrate with the standardized acid solution, adding the titrant in small increments, particularly near the equivalence point.[4]
-
Record the volume of titrant added and the corresponding pH.
-
-
Endpoint Determination: The equivalence point is determined from the inflection point of the titration curve (a plot of pH versus titrant volume). Alternatively, a suitable colorimetric indicator can be used if the endpoint pH is known.
-
Calculation: The purity of the sample is calculated based on the volume of titrant consumed, its concentration, the stoichiometry of the reaction (1:1), and the initial mass of the sample.[9]
Visualizing the Methodologies
To further clarify the experimental processes and logical connections, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of this compound.
Caption: A decision tree for selecting an appropriate analytical method based on the research objective.
References
- 1. benchchem.com [benchchem.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. web.williams.edu [web.williams.edu]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Acid-Base Titrations | Introductory Chemistry [courses.lumenlearning.com]
A Comparative Spectroscopic Analysis of 1-(Aminomethyl)cyclopentanol and Related Cycloalkanols
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Spectroscopic Signatures
In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecular structures is paramount. 1-(Aminomethyl)cyclopentanol, a key building block in the synthesis of various biologically active compounds, presents a unique spectroscopic profile. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound hydrochloride, alongside two structurally related cycloalkanols: cyclopentanol and 1-methylcyclopentanol. The presented data, supported by detailed experimental protocols, offers a valuable resource for the unambiguous identification and quality control of these important chemical entities.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound hydrochloride, cyclopentanol, and 1-methylcyclopentanol. These values provide a quantitative basis for comparison, highlighting the influence of the aminomethyl and methyl substituents on the spectroscopic properties of the cyclopentanol ring.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound HCl | Data not explicitly available in peak list format | - | - | Protons of cyclopentyl ring, aminomethyl group, and hydroxyl group. |
| Cyclopentanol | 4.8 | br s | 1H | -OH |
| 4.32 | quintet | 1H | -CH(OH) | |
| 1.5 - 1.8 | m | 8H | -CH₂- (cyclopentyl) | |
| 1-Methylcyclopentanol | Data not explicitly available in peak list format | - | - | Protons of cyclopentyl ring, methyl group, and hydroxyl group. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound HCl | Data not explicitly available in peak list format | Carbons of cyclopentyl ring, aminomethyl group. |
| Cyclopentanol | 74.8 | C-OH |
| 35.8 | CH₂ (adjacent to C-OH) | |
| 23.6 | CH₂ (beta to C-OH) | |
| 1-Methylcyclopentanol | Data not explicitly available in peak list format | Carbons of cyclopentyl ring, methyl group, and C-OH. |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound HCl | Data not explicitly available in peak list format | O-H stretch, N-H stretch, C-H stretch, C-O stretch, N-H bend. |
| Cyclopentanol | ~3350 (broad) | O-H stretch (alcohol) |
| ~2950, ~2870 | C-H stretch (alkane) | |
| ~1060 | C-O stretch (alcohol) | |
| 1-Methylcyclopentanol | ~3400 (broad) | O-H stretch (alcohol) |
| ~2960, ~2870 | C-H stretch (alkane) | |
| ~1180 | C-O stretch (alcohol) |
Table 4: Mass Spectrometry (MS) Data
| Compound | m/z | Relative Intensity (%) | Putative Fragment Identity |
| This compound HCl | Data not explicitly available in peak list format | - | Molecular ion (M⁺), fragments from loss of H₂O, NH₂CH₂, etc. |
| Cyclopentanol | 86 | 9 | [M]⁺ |
| 68 | 7 | [M - H₂O]⁺ | |
| 57 | 100 | [C₄H₉]⁺ or [C₃H₅O]⁺ | |
| 1-Methylcyclopentanol | 100 | ~5 | [M]⁺ |
| 85 | 100 | [M - CH₃]⁺ | |
| 82 | ~30 | [M - H₂O]⁺ | |
| 57 | ~70 | [C₄H₉]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra of small organic molecules like this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals. For the hydrochloride salt, D₂O or DMSO-d₆ are suitable choices.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: Varies from 8 to 128, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer delay of 2-10 seconds is often necessary, especially for quaternary carbons.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile liquids.
-
Instrumentation: A mass spectrometer equipped with an electron ionization source.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Presentation: The mass spectrum is a plot of the relative abundance of the ions versus their m/z values. The most abundant ion is set to 100% relative intensity and is referred to as the base peak.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.
Caption: Workflow for Spectroscopic Analysis of Chemical Compounds.
Assessing the Enantiomeric Excess of Chiral 1-(Aminomethyl)cyclopentanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (e.e.) is paramount for ensuring the quality, efficacy, and safety of chiral molecules. This guide provides a comprehensive comparison of analytical techniques for assessing the enantiomeric excess of the chiral amino alcohol, 1-(Aminomethyl)cyclopentanol. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
Quantitative Data Summary
The performance of each analytical method is influenced by various factors, including the specific instrumentation, conditions, and whether derivatization of the analyte is performed. The following table summarizes typical performance metrics for the enantiomeric analysis of this compound or structurally similar amino alcohols.
| Method | Typical Stationary/Mobile Phase or Reagent | Derivatization | Resolution (Rs) | Analysis Time (min) | Limit of Detection (LOD) | Throughput |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) or Cyclodextrin-based CSPs; Normal or Reversed-phase eluents. | Often not required, but can be used to enhance detection. | > 1.5 | 10 - 30 | Low µg/mL | Medium |
| Chiral GC | Chiral capillary columns (e.g., Chirasil-Val, cyclodextrin derivatives); H₂ or He carrier gas. | Required to increase volatility (e.g., acylation, silylation). | > 2.0 | 15 - 45 | ng/mL to pg/mL | Medium |
| NMR Spectroscopy | Chiral Solvating Agents (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) derivatives) in a suitable deuterated solvent. | Not required. | N/A (based on signal separation Δδ) | 5 - 15 | mg-scale | High |
| Capillary Electrophoresis | Fused silica capillary; Background electrolyte with a chiral selector (e.g., cyclodextrins, chiral ionic liquids). | Not required. | High efficiency | 10 - 20 | Low µg/mL | High |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the successful implementation of these analytical techniques. Below are representative methodologies for each approach.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for the direct separation of enantiomers.[1][2][3] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[1] Polysaccharide-based and cyclodextrin-based CSPs are particularly effective for the separation of amino alcohols.[4][5]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV or Mass Spectrometric (MS) detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak IA, IB, or IC) or a cyclodextrin-based column (e.g., Astec CHIROBIOTIC T).[6][7]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) for normal-phase chromatography. For reversed-phase, a mixture of water or buffer and an organic solvent like acetonitrile or methanol is used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution for basic analytes.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore in the analyte, or MS detection for higher sensitivity and selectivity.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent. Derivatization is generally not required but can be employed to introduce a chromophore for enhanced UV detection.[8]
Workflow for Chiral HPLC Analysis:
Caption: Workflow for enantiomeric excess analysis by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[9] For amino alcohols like this compound, derivatization is necessary to increase their volatility and thermal stability.[10]
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Derivatization: The primary amine and hydroxyl groups of the analyte are derivatized. A common approach is N-acylation followed by O-silylation. For example, reaction with trifluoroacetic anhydride (TFAA) followed by N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Chiral Capillary Column: A column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Chiraldex G-TA) or an amino acid derivative (e.g., Chirasil-Val).[10]
-
Carrier Gas: Hydrogen or Helium at a constant flow or pressure.
-
Temperature Program: An oven temperature program is used to ensure good separation and peak shape. For example, starting at a low temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 200 °C).
-
Injector and Detector Temperature: Maintained at a high temperature (e.g., 250 °C) to ensure complete vaporization and prevent condensation.
-
Sample Preparation: The derivatized sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Workflow for Chiral GC Analysis:
Caption: Workflow for enantiomeric excess analysis by Chiral GC.
NMR Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[11] This is achieved by using a chiral solvating agent (CSA) to induce a chemical shift difference (Δδ) between the signals of the two enantiomers.[12][13][14]
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): An enantiomerically pure compound that can form diastereomeric complexes with the analyte through non-covalent interactions. For amino alcohols, BINOL derivatives or chiral acids are often effective.[13]
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃, CD₃OD).
-
Sample Preparation: The analyte and the CSA are mixed in an NMR tube in the appropriate deuterated solvent. The ratio of analyte to CSA may need to be optimized to achieve the best signal separation.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The enantiomeric excess is calculated from the integration of the baseline-resolved signals corresponding to each enantiomer.
Workflow for NMR Analysis:
Caption: Workflow for enantiomeric excess analysis by NMR.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent.[15][16] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.[17][18]
Experimental Protocol:
-
Instrumentation: A capillary electrophoresis system with a UV or Diode Array Detector (DAD).
-
Capillary: A fused silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH.
-
Chiral Selector: An enantiomerically pure compound added to the BGE. Cyclodextrins and their derivatives are commonly used for the separation of amino alcohols.[18] Chiral ionic liquids can also be employed.[19]
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Temperature: The capillary temperature is controlled to ensure reproducibility.
-
Injection: The sample is introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Sample Preparation: The sample is dissolved in the BGE or a compatible low-ionic-strength solution.
Workflow for Capillary Electrophoresis Analysis:
Caption: Workflow for enantiomeric excess analysis by CE.
References
- 1. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Chiral HPLC for efficient resolution of enantiomers (2008) | Yoshio Okamoto | 467 Citations [scispace.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differentiation of enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Identity and Purity of 1-(Aminomethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the confirmation of identity and assessment of purity for 1-(Aminomethyl)cyclopentanol. It includes detailed experimental protocols and comparative data with a common alternative, 1-(Aminomethyl)cyclohexanol, to aid researchers in selecting the most appropriate analytical strategies for their specific needs.
Introduction to this compound
This compound is a cyclic amino alcohol that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining a cyclopentyl scaffold with primary amine and tertiary alcohol functionalities, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. Given its role as a key intermediate, rigorous confirmation of its identity and a thorough assessment of its purity are paramount to ensure the quality, safety, and efficacy of downstream products.
Identity Confirmation
The definitive identification of this compound relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules. Both ¹H and ¹³C NMR provide unique insights into the connectivity and chemical environment of the atoms within the molecule.
Table 1: Comparison of NMR Data for this compound and 1-(Aminomethyl)cyclohexanol
| Parameter | This compound | 1-(Aminomethyl)cyclohexanol |
| ¹H NMR | ||
| -CH₂- (cyclopentyl/cyclohexyl) | Multiplets | Multiplets |
| -CH₂-N | Singlet | Singlet |
| -OH, -NH₂ | Broad Singlets | Broad Singlets |
| ¹³C NMR | ||
| C-OH (quaternary) | ~70-80 ppm | ~70-80 ppm |
| -CH₂- (ring) | Multiple signals in the range of ~20-40 ppm | Multiple signals in the range of ~20-40 ppm |
| -CH₂-N | ~50-60 ppm | ~50-60 ppm |
Note: Specific chemical shifts can vary depending on the solvent and whether the compound is in its free base or salt form. Data for this compound hydrochloride is available, showing characteristic shifts for the aminomethyl and cyclopentyl protons[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electron Ionization (EI) is a common technique for volatile compounds.
Table 2: Comparison of Mass Spectrometry Data
| Parameter | This compound | 1-(Aminomethyl)cyclohexanol |
| Molecular Weight | 115.18 g/mol | 129.20 g/mol |
| Molecular Ion (M⁺) | m/z 115 (if observed) | m/z 129 (if observed) |
| Key Fragments | Likely fragments from loss of -CH₂NH₂ (m/z 30), H₂O (m/z 18), and ring fragmentation. | Likely fragments from loss of -CH₂NH₂ (m/z 30), H₂O (m/z 18), and ring fragmentation. |
Note: The molecular ion peak for primary amines and alcohols can sometimes be weak or absent in EI-MS. Alpha-cleavage next to the nitrogen and oxygen atoms is a common fragmentation pathway for amino alcohols[2].
Purity Assessment
Ensuring the purity of this compound is critical. Chromatographic techniques are the primary methods for separating and quantifying impurities.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a versatile technique for purity determination. Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary.
Gas Chromatography (GC)
Gas chromatography is suitable for volatile and thermally stable compounds. Due to the polar nature of this compound, derivatization to increase volatility is typically required for GC analysis.
Table 3: Comparison of Chromatographic Purity Analysis Methods
| Method | This compound | 1-(Aminomethyl)cyclohexanol |
| RP-HPLC | Requires derivatization for UV detection or use of universal detectors. Good for non-volatile impurities. | Similar requirements to this compound. A method using a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid has been described[3]. |
| GC | Requires derivatization (e.g., silylation) to improve volatility. Good for volatile impurities. | Also typically requires derivatization. |
| Chiral GC/HPLC | Can be used to determine enantiomeric purity if a chiral synthesis is employed. | Can be used to determine enantiomeric purity. |
Potential Impurities
Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. A common synthesis route involves the reduction of 1-hydroxycyclopentanecarbonitrile. Potential impurities could include:
-
Unreacted starting materials: 1-hydroxycyclopentanecarbonitrile
-
By-products: Amides or other reduction intermediates.
-
Isomers: If chiral synthesis is not employed, the product will be a racemic mixture.
Experimental Protocols
NMR Spectroscopy (General Protocol)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger sample amount (20-50 mg) and a longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
HPLC-UV with Pre-column Derivatization (General Protocol)
-
Derivatization: React the sample with a derivatizing agent that introduces a chromophore (e.g., dansyl chloride or a similar reagent).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the maximum absorbance wavelength of the derivative.
-
-
Analysis: Inject the derivatized sample and monitor the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the relative peak areas.
Visualizations
References
Safety Operating Guide
Proper Disposal of 1-(Aminomethyl)cyclopentanol: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 1-(Aminomethyl)cyclopentanol, a common reagent in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling this compound for disposal, ensure all relevant safety protocols are in place. Consult the Safety Data Sheet (SDS) for the specific product in use. Key safety information is summarized in the table below.
| Parameter | Value/Instruction | Source |
| Personal Protective Equipment (PPE) | NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat. | [1][2] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use in a well-ventilated area or with local exhaust ventilation. | [1][2] |
| In case of spill | Contain the spill and collect the material. Transfer to a designated, labeled chemical waste container for disposal in accordance with local regulations. | [2] |
| First Aid - Skin Contact | Immediately wash with plenty of soap and water. | [2] |
| First Aid - Eye Contact | Rinse cautiously with water for several minutes. | [2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound hinges on its classification as either hazardous or non-hazardous waste, which is governed by local, state, and federal regulations such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Characterization (Hazardous vs. Non-Hazardous)
The end-user is responsible for determining if the chemical waste is hazardous.[2] Based on available Safety Data Sheets (SDS), this compound may be classified as hazardous due to its potential for skin corrosion.[1] A waste is considered corrosive hazardous waste (EPA waste code D002) if it has a pH less than or equal to 2 or greater than or equal to 12.5, or if it corrodes steel at a specified rate.[3][4]
-
Action: If the waste is an aqueous solution, measure the pH. If the waste is the pure compound, consult the SDS for pH information or assume it is corrosive based on the skin corrosion hazard. If there is any doubt, the waste should be managed as hazardous.
Step 2: Segregation and Collection
-
Hazardous Waste:
-
Collect waste this compound in a designated, leak-proof, and compatible container.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Non-Hazardous Waste (if determined in Step 1):
-
Even if deemed non-hazardous, it is best practice to collect this chemical waste in a designated container labeled with the full chemical name.
-
Never dispose of this compound down the drain or in regular trash unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The container must be kept closed at all times, except when adding waste.
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 4: Disposal
-
Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the chemical waste.
-
Follow all institutional procedures for waste manifest documentation.
-
Waste will be transported to an approved treatment, storage, and disposal facility (TSDF).
Disposal of Empty Containers:
-
Containers that held hazardous waste: Must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container may be disposed of in the regular trash after defacing the original labels.
-
Containers that held non-hazardous waste: Can typically be disposed of in the regular trash after being emptied and having the label defaced.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your chemical's SDS for the most accurate and up-to-date information.
References
Personal protective equipment for handling 1-(Aminomethyl)cyclopentanol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 1-(Aminomethyl)cyclopentanol. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin corrosion and serious eye damage.[1][2] It is harmful if swallowed or inhaled and may cause respiratory irritation.[2][3] Adherence to strict PPE protocols is mandatory to mitigate these risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Justification |
| Eye and Face | Safety glasses with side shields or a face shield.[3] Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][3] |
| Hand | Compatible chemical-resistant gloves.[4] Gloves must be inspected prior to use and disposed of after contamination.[3][5] | Prevents skin contact, which can cause irritation or corrosion.[1][3] Proper glove removal technique (without touching the glove's outer surface) is crucial to avoid skin contact.[3] |
| Respiratory | A NIOSH-approved respirator is recommended if ventilation is inadequate or if exposure limits are exceeded.[4][6] For higher-risk scenarios, a full-face supplied-air respirator may be necessary.[3] | Protects against inhalation of harmful vapors, mists, or dust which may cause respiratory irritation.[2][3][4] The choice of respirator depends on the specific workplace conditions and exposure levels. |
| Body | Laboratory coat.[4] In situations with a higher risk of splashing, additional protective clothing and boots may be required.[7] | Provides a barrier against accidental skin contact with the chemical. |
Procedural Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling this compound, from preparation to disposal.
Caption: A flowchart illustrating the key stages of handling this compound.
Operational and Disposal Plans
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to control airborne exposure.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[8]
Handling Procedures:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition. Prepare your workspace by ensuring it is clean and uncluttered.
-
Handling:
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[3] Contaminated clothing should be removed and laundered before reuse.[4]
Spill and Emergency Procedures:
-
Spill: In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible material (e.g., sand, earth) and place it in a suitable container for disposal.[9] For large spills, contain the spill and prevent it from entering drains.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disposal Plan: Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Waste Characterization: this compound waste should be considered hazardous.
-
Containerization: Use designated, properly labeled, and sealed containers for chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following your institution's specific procedures.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. file.ambeed.com [file.ambeed.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
